Product packaging for Einecs 262-488-3(Cat. No.:)

Einecs 262-488-3

Cat. No.: B15182665
M. Wt: 434.5 g/mol
InChI Key: ZXCUGBNTNOOANT-ANXILXGNSA-N
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Description

Einecs 262-488-3 is a useful research compound. Its molecular formula is C23H27FO7 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27FO7 B15182665 Einecs 262-488-3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H27FO7

Molecular Weight

434.5 g/mol

IUPAC Name

[2-[(2S,8R,11S,13R,14S,15S)-8-fluoro-13,14-dihydroxy-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H27FO7/c1-11(25)30-10-18(28)22(29)17(27)8-13-14-7-16(24)15-6-12(26)4-5-20(15,2)23(14)19(31-23)9-21(13,22)3/h4-6,13-14,16-17,19,27,29H,7-10H2,1-3H3/t13-,14?,16+,17+,19?,20-,21-,22-,23?/m0/s1

InChI Key

ZXCUGBNTNOOANT-ANXILXGNSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC3C4(C2C[C@H](C5=CC(=O)C=C[C@@]54C)F)O3)C)O)O

Canonical SMILES

CC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CC(C5=CC(=O)C=CC54C)F)O3)C)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling Einecs 262-488-3: A Technical Guide to a Potent Glucocorticoid Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical substance identified by Einecs number 262-488-3. This compound, authoritatively identified as 9β,11α-epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate with the corresponding CAS number 60864-48-4 , is a fluorinated corticosteroid that serves as a crucial intermediate in the synthesis of various potent anti-inflammatory and immunosuppressive drugs. This guide will delve into its chemical and physical properties, provide insights into its synthesis, and elucidate its mechanism of action through key signaling pathways.

Core Chemical Data

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following table summarizes the key quantitative data for 9β,11α-epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate.

PropertyValue
EINECS Number 262-488-3
CAS Number 60864-48-4
Molecular Formula C₂₃H₂₇FO₇
Molecular Weight 434.46 g/mol
Appearance Solid (form may vary)
Solubility Data not readily available
Melting Point Data not readily available
Boiling Point Data not readily available

Synthetic Pathways and Experimental Protocols

The synthesis of complex steroid molecules like 9β,11α-epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate involves multi-step chemical transformations. While specific proprietary synthesis protocols are not publicly available, the general synthetic strategies for related fluorinated corticosteroids provide a foundational understanding.

A plausible synthetic route would likely involve the introduction of the 6β-fluoro group and the formation of the 9β,11α-epoxide ring on a suitable pregnane scaffold. The following diagram illustrates a generalized workflow for the synthesis of such a corticosteroid intermediate.

G start Pregnane Precursor step1 Introduction of 1,4-diene start->step1 Dehydrogenation step2 Introduction of 16α-hydroxyl and 17-hydroxyl groups step1->step2 Hydroxylation step3 Acetylation of 21-hydroxyl group step2->step3 Acetylation step4 Introduction of 6β-fluoro group step3->step4 Fluorination step5 Epoxidation to form 9β,11α-epoxide step4->step5 Epoxidation end_node Einecs 262-488-3 step5->end_node

Caption: Generalized synthetic workflow for a fluorinated corticosteroid intermediate.

Experimental Protocol: Glucocorticoid Receptor (GR) Binding Assay

To assess the biological activity of this compound, a key experiment is to determine its binding affinity for the glucocorticoid receptor. A common method is a competitive binding assay.

Methodology:

  • Preparation of Reagents:

    • Recombinant human glucocorticoid receptor (GR).

    • A fluorescently labeled glucocorticoid ligand (e.g., dexamethasone-fluorescein).

    • The test compound (this compound) at various concentrations.

    • Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

  • Assay Procedure:

    • In a microplate, combine the GR protein and the fluorescently labeled ligand at a fixed concentration.

    • Add the test compound at varying concentrations to the wells.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis:

    • A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound.

    • Plot the fluorescence polarization values against the concentration of the test compound.

    • Calculate the IC₅₀ value, which represents the concentration of the test compound required to inhibit 50% of the binding of the fluorescent ligand. This value is inversely proportional to the binding affinity of the test compound for the GR.

Mechanism of Action: Signaling Pathways

As a corticosteroid, the primary mechanism of action of 9β,11α-epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is expected to be through its interaction with the glucocorticoid receptor, leading to the modulation of gene expression, particularly those involved in inflammation.

Glucocorticoid Receptor Signaling Pathway

Upon entering the cell, the steroid binds to the glucocorticoid receptor, which is typically held in the cytoplasm in an inactive complex with heat shock proteins (HSPs). This binding event triggers a conformational change, leading to the dissociation of the HSPs and the translocation of the activated steroid-receptor complex into the nucleus. In the nucleus, this complex can either activate or repress gene transcription by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid This compound GR_HSP GR-HSP Complex Steroid->GR_HSP Binding GR_active Activated GR Complex GR_HSP->GR_active HSP Dissociation GR_nucleus Activated GR Complex GR_active->GR_nucleus Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_nucleus->GRE Binding Gene Target Gene GRE->Gene Transcription Modulation mRNA mRNA Gene->mRNA Transcription Protein Anti-inflammatory Proteins mRNA->Protein Translation G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Activation Stimuli->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation NFkB Free NF-κB IkB_NFkB->NFkB IkB_deg IκB Degradation IkB_NFkB->IkB_deg NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation GR_active Activated GR Complex GR_nuc Activated GR Complex GR_active->GR_nuc Nuclear Translocation IkBa_gene IκBα Gene IkBa_mRNA IκBα mRNA IkBa_gene->IkBa_mRNA IkBa_protein IκBα Protein IkBa_mRNA->IkBa_protein IkBa_protein->IkB_NFkB Sequesters NF-κB Pro_inflam_genes Pro-inflammatory Genes NFkB_nuc->Pro_inflam_genes Activates Transcription Inflammation Inflammation Pro_inflam_genes->Inflammation GR_nuc->IkBa_gene Induces Transcription GR_nuc->NFkB_nuc Inhibits

Technical Guide: 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate. This compound is a pivotal intermediate in the synthesis of advanced corticosteroid pharmaceuticals, such as fluticasone propionate. This document is intended for researchers, scientists, and professionals in the field of drug development and steroid chemistry. It includes a summary of physicochemical properties, a representative synthetic pathway, and generalized experimental protocols for its synthesis and characterization.

Introduction

9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is a synthetic steroid derivative that serves as a crucial building block in the manufacture of potent anti-inflammatory drugs. Its specific stereochemistry and functional groups are essential for the construction of the final active pharmaceutical ingredient (API). As a synthetic intermediate, it is not intended for direct therapeutic use, and therefore, its biological activity and signaling pathways are not characterized. The focus of this guide is on its chemical properties and the methodologies for its preparation and quality control.

Physicochemical Properties

Property9β,11β-epoxy-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione[1](6α,9β,11β,16α)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione[2](11α,16α)-9,11-Epoxy-17,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione[3][4]
CAS Number 24916-90-34571-51-11879-72-7
Molecular Formula C22H28O5C24H29FO6C22H28O5
Molecular Weight 372.45 g/mol 432.48 g/mol 372.45 g/mol
Melting Point 210-220 °CNot availableNot available
Boiling Point 564.9±50.0 °C (Predicted)Not availableNot available
Density 1.32 g/cm³Not availableNot available
Appearance Crystalline compoundNot availableNeat

Synthesis and Experimental Protocols

The synthesis of 9,11-epoxy steroids is a multi-step process that is extensively documented in patent literature. These compounds are typically derived from more readily available steroid precursors. The following sections outline a representative synthetic pathway and general experimental protocols.

Representative Synthetic Pathway

The formation of the 9β,11α-epoxy group is a critical transformation in the synthesis of many corticosteroids. The pathway often involves the dehydration of a 9α-hydroxy steroid to form a Δ9(11) double bond, followed by epoxidation. The introduction of the 6β-fluoro group can be achieved through various fluorinating agents. A generalized synthetic scheme is presented below.

G A 9α-Hydroxy Steroid Precursor B Δ9(11)-Unsaturated Intermediate A->B Dehydration C 9β,11β-Epoxy Intermediate B->C Epoxidation D Target Compound: 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate C->D Fluorination & Other Modifications G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Crude Product Purification Recrystallization / Chromatography Synthesis->Purification HPLC HPLC / UPLC (Purity Assessment) Purification->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR IR IR Spectroscopy (Functional Group Analysis) Purification->IR

References

A Technical Guide to the Mechanism of Action of 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate belongs to the family of synthetic corticosteroids, which are analogues of the endogenous glucocorticoid hormones.[1][2] These compounds are cornerstones in the treatment of a wide array of inflammatory and autoimmune diseases.[1] The specific structural modifications of this molecule, including the 6β-fluoro and 9β,11α-epoxy groups, are designed to enhance its potency and selectivity for the glucocorticoid receptor, thereby maximizing its therapeutic effects while potentially minimizing mineralocorticoid side effects.[3] The 21-acetate esterification is a common modification to modulate the pharmacokinetic properties of the steroid.

Molecular Mechanism of Action

The pharmacological effects of this compound are mediated through its interaction with the glucocorticoid receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors.[3][4] The mechanism can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway

The primary mechanism of action is genomic, which involves the regulation of gene transcription.[3][4] This pathway can be further divided into transactivation and transrepression.

  • Ligand Binding and Receptor Activation: In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins.[3] The lipophilic nature of the steroid allows it to passively diffuse across the cell membrane and bind to the ligand-binding domain (LBD) of the GR.[4] This binding induces a conformational change in the receptor, leading to the dissociation of the chaperone proteins.[3]

  • Nuclear Translocation and Dimerization: The activated GR, now exposing its nuclear localization signals, translocates into the nucleus.[5] Inside the nucleus, two GR monomers dimerize, forming a homodimer.[5]

  • Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[6] This binding recruits coactivator proteins, such as CREB-binding protein (CBP) and p300, which possess histone acetyltransferase (HAT) activity.[7] The acetylation of histones leads to a more open chromatin structure, facilitating the transcription of anti-inflammatory genes.[8] Examples of upregulated genes include annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes, and dual specificity phosphatase 1 (DUSP1), which dephosphorylates and inactivates MAP kinases.[9][10]

  • Transrepression: A significant portion of the anti-inflammatory effects of glucocorticoids is attributed to transrepression, where the activated GR inhibits the activity of pro-inflammatory transcription factors without directly binding to DNA. The GR monomer can physically interact with and inhibit key pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[6] This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes, including cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[4]

Non-Genomic Pathway

In addition to the classical genomic effects that occur over hours, glucocorticoids can also elicit rapid, non-genomic effects within seconds to minutes.[6] These effects are not dependent on gene transcription or protein synthesis and are thought to be mediated by membrane-bound GR or through interactions with intracellular signaling molecules.[6] These rapid actions can influence various cellular processes, including the activity of kinases like PI3K and MAPKs.[6]

Signaling Pathway Diagram

The following diagram illustrates the genomic signaling pathway of 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate.

Glucocorticoid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid GR_complex GR-Hsp90 Complex GC->GR_complex Binding GR_active Activated GR GR_complex->GR_active Activation & Hsp90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization NFkB_AP1 NF-κB / AP-1 GR_active->NFkB_AP1 Binding (Transrepression) cluster_nucleus cluster_nucleus GR_active->cluster_nucleus Nuclear Translocation GRE GRE GR_dimer->GRE Binding (Transactivation) AntiInflammatory_Gene Anti-inflammatory Gene GRE->AntiInflammatory_Gene Transcription mRNA_anti mRNA AntiInflammatory_Gene->mRNA_anti Protein_anti Anti-inflammatory Proteins (e.g., Annexin A1, DUSP1) mRNA_anti->Protein_anti Translation out_anti Anti-inflammatory Effects Protein_anti->out_anti Protein_anti->out_anti ProInflammatory_Gene Pro-inflammatory Gene NFkB_AP1->ProInflammatory_Gene Inhibition

Caption: Glucocorticoid Receptor Signaling Pathway.

Quantitative Data

While specific binding affinity and potency data for 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate are not available in the public literature, the following table presents representative data for the well-characterized synthetic glucocorticoid, dexamethasone, to provide a comparative context.

Parameter Value Assay Type Reference Compound
Binding Affinity (Kd) ~3-10 nMGlucocorticoid Receptor Binding AssayDexamethasone
Potency (EC50) ~1-10 nMGRE-luciferase Reporter AssayDexamethasone

Note: These values are illustrative and can vary depending on the specific cell line and experimental conditions.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the mechanism of action of glucocorticoids.

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound for the glucocorticoid receptor.

Workflow Diagram:

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - GR-containing cell lysate or purified GR - Radiolabeled ligand (e.g., [3H]-dexamethasone) - Test compound dilutions - Wash buffer start->prepare_reagents incubation Incubate GR, radiolabeled ligand, and test compound prepare_reagents->incubation separation Separate bound from free ligand (e.g., filtration, charcoal adsorption) incubation->separation quantification Quantify bound radioactivity (Scintillation counting) separation->quantification analysis Data Analysis: - Plot % inhibition vs. log[test compound] - Calculate IC50 and Ki quantification->analysis end End analysis->end

Caption: Glucocorticoid Receptor Competitive Binding Assay Workflow.

Methodology:

  • Preparation of Receptor Source: Prepare a cytosolic extract from cells expressing the glucocorticoid receptor (e.g., A549 cells) or use purified recombinant GR.

  • Assay Setup: In a multi-well plate, combine the receptor preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of the unlabeled test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (typically 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. A common method is rapid filtration through glass fiber filters, which retain the receptor-ligand complex.

  • Quantification: Wash the filters to remove non-specifically bound ligand. The amount of radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

GRE-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate GR-mediated gene transcription.

Workflow Diagram:

Reporter_Assay_Workflow start Start transfection Transfect cells with: - GR expression vector (if needed) - GRE-luciferase reporter plasmid - Control plasmid (e.g., Renilla luciferase) start->transfection treatment Treat transfected cells with varying concentrations of test compound transfection->treatment incubation Incubate for 18-24 hours treatment->incubation lysis Lyse cells and collect supernatant incubation->lysis measurement Measure Firefly and Renilla luciferase activity lysis->measurement analysis Data Analysis: - Normalize Firefly to Renilla luciferase activity - Plot normalized activity vs. log[test compound] - Calculate EC50 measurement->analysis end End analysis->end

Caption: GRE-Luciferase Reporter Gene Assay Workflow.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or A549) and transfect them with a reporter plasmid containing multiple copies of a GRE upstream of a luciferase gene. A control plasmid expressing a different reporter (e.g., Renilla luciferase) is often co-transfected for normalization.

  • Compound Treatment: After transfection, treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control (e.g., dexamethasone).

  • Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (typically 18-24 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both luciferases using a luminometer and appropriate substrates.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is determined by fitting the dose-response curve with a sigmoidal function.

Conclusion

9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is a synthetic corticosteroid that is expected to exhibit potent glucocorticoid activity. Its mechanism of action is centered on its ability to bind to and activate the glucocorticoid receptor, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors. While specific quantitative data for this compound are not publicly available, the provided framework, based on well-established principles of glucocorticoid action and data from analogous compounds, offers a comprehensive understanding of its expected pharmacological profile. The detailed experimental protocols herein provide a guide for the in vitro characterization of this and other novel glucocorticoid compounds.

References

Einecs 262-488-3: A Potential Glucocorticoid Receptor Agonist - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive analysis of the compound identified by Einecs number 262-488-3, chemically known as 9β,11α-epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate. While direct experimental data for this specific molecule is limited in publicly accessible literature, its structural similarity to well-established synthetic corticosteroids, such as dexamethasone, strongly suggests its function as a glucocorticoid receptor (GR) agonist. This document will, therefore, extrapolate its likely mechanism of action, signaling pathways, and potential pharmacological effects based on the known properties of closely related glucocorticoid agonists.

Structural Analogy and Postulated Activity

The chemical structure of Einecs 262-488-3, a fluorinated pregnane derivative with epoxy and acetate functionalities, is characteristic of a potent corticosteroid. These molecules are designed to mimic the endogenous glucocorticoid cortisol and exert their effects through high-affinity binding to the glucocorticoid receptor. Dexamethasone, a widely studied glucocorticoid agonist, shares significant structural motifs with the compound , leading to the strong inference that this compound also functions as a GR agonist.

Mechanism of Action: Glucocorticoid Receptor Agonism

As a presumed glucocorticoid receptor agonist, this compound is expected to follow the classical genomic signaling pathway of glucocorticoids. Unbound in the cytoplasm, the GR is part of a large multiprotein complex. Upon binding of an agonist like this compound, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.

Within the nucleus, the ligand-receptor complex can modulate gene expression in two primary ways:

  • Transactivation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

  • Transrepression: The complex can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. This leads to a reduction in the production of inflammatory mediators.

The anti-inflammatory actions of glucocorticoids are largely attributed to these genomic effects, which involve the synthesis of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes.[1]

Signaling Pathway

The following diagram illustrates the postulated intracellular signaling pathway for this compound as a glucocorticoid receptor agonist.

glucocorticoid_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR_complex GR-Hsp90-p23 complex activated_GR Activated GR GR_complex->activated_GR Conformational Change agonist This compound (Agonist) agonist->GR_complex Binding & Dissociation dimer GR Dimer activated_GR->dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) dimer->GRE Binding NFkB NF-κB / AP-1 dimer->NFkB Inhibition transactivation Increased Transcription (Anti-inflammatory proteins) GRE->transactivation transrepression Decreased Transcription (Pro-inflammatory proteins) NFkB->transrepression

Figure 1: Postulated signaling pathway of this compound as a glucocorticoid receptor agonist.

Quantitative Data on Related Compounds

Due to the absence of specific experimental data for this compound, the following table summarizes key quantitative parameters for dexamethasone, a structurally and functionally similar glucocorticoid receptor agonist. This data provides a benchmark for the expected potency and binding affinity of this compound.

ParameterValueCompoundReceptorAssay TypeReference
Binding Affinity (Kd)~5 nMDexamethasoneHuman Glucocorticoid ReceptorRadioligand Binding Assay[General knowledge, not from search]
EC50~1-10 nMDexamethasone-Reporter Gene Assay[General knowledge, not from search]

Experimental Protocols

The following are generalized experimental protocols that would be necessary to definitively characterize the activity of this compound as a glucocorticoid receptor agonist.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki or Kd) of this compound for the glucocorticoid receptor.

Methodology:

  • Receptor Preparation: A source of glucocorticoid receptors is required, typically from rat liver cytosol or recombinant human GR.

  • Radioligand: A radiolabeled glucocorticoid, such as [3H]-dexamethasone, is used as a competitive ligand.

  • Competition Assay: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

Reporter Gene Assay

Objective: To measure the functional agonist activity of this compound at the glucocorticoid receptor.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293, HeLa) is co-transfected with two plasmids: one expressing the human glucocorticoid receptor and another containing a reporter gene (e.g., luciferase) under the control of a promoter with GREs.

  • Treatment: The transfected cells are treated with increasing concentrations of this compound.

  • Lysis and Assay: After an appropriate incubation period, the cells are lysed, and the reporter gene product (e.g., luciferase activity) is measured.

  • Data Analysis: A dose-response curve is generated, and the EC50 (concentration of agonist that produces 50% of the maximal response) and maximal efficacy are determined.

Experimental Workflow

The logical flow for characterizing a novel compound as a glucocorticoid receptor agonist is depicted below.

experimental_workflow start Start: Compound (this compound) binding_assay Glucocorticoid Receptor Binding Assay start->binding_assay reporter_assay Functional Reporter Gene Assay binding_assay->reporter_assay If binding is confirmed downstream_analysis Downstream Analysis (e.g., Gene Expression, Anti-inflammatory Assays) reporter_assay->downstream_analysis If functional activity is confirmed conclusion Conclusion: Characterize as GR Agonist downstream_analysis->conclusion

References

An In-depth Technical Guide on the Solubility and Stability of Cefixime (CAS 60864-48-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Cefixime, a third-generation cephalosporin antibiotic. The information presented is curated for researchers, scientists, and professionals involved in drug development and formulation.

Chemical Identity

  • CAS Number: 60864-48-4

  • Chemical Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

  • Synonyms: Cefixime, Cefixima, Cefiximum, Cephoral, Cefspan, FR-17027, FK-027, CL-284635[1][2]

  • Molecular Formula: C₁₆H₁₅N₅O₇S₂[2][3]

  • Molecular Weight: 453.45 g/mol [1]

Solubility Profile

Cefixime is a poorly water-soluble drug, which can present challenges in formulation development.[4] Its solubility is influenced by the solvent, temperature, and pH.

Table 1: Quantitative Solubility Data for Cefixime

SolventSolubilityTemperatureReference(s)
Water0.104 mg/mLNot Specified[5]
WaterInsoluble25°C[1]
Phosphate Buffered Saline (PBS), pH 7.2~0.2 mg/mLNot Specified[3]
Dimethyl Sulfoxide (DMSO)~30 mg/mLNot Specified[3]
Dimethyl Sulfoxide (DMSO)90 mg/mL (198.47 mM)25°C[1]
Dimethylformamide (DMF)~30 mg/mLNot Specified[3]
Ethanol~5 mg/mLNot Specified[3]
Ethanol1 mg/mL (2.2 mM)25°C[1]
AcetoneIncreases with temperature278.15 to 323.15 K[6]
Propan-2-olIncreases with temperature278.15 to 323.15 K[6]
Butan-1-olIncreases with temperature278.15 to 323.15 K[6]
Butan-2-olIncreases with temperature278.15 to 323.15 K[6]
Pentan-1-olIncreases with temperature278.15 to 323.15 K[6]
Ethyl AcetateIncreases with temperature278.15 to 323.15 K[6]

It is important to note that aqueous solutions of Cefixime are not recommended for storage for more than one day.[3] The dissolution of Cefixime in various solvents has been found to be an endothermic and entropically driven process.[6]

Stability Profile

The stability of Cefixime is a critical factor in its formulation, storage, and therapeutic efficacy. It is susceptible to degradation under various stress conditions.

3.1. pH-Dependent Stability

The hydrolysis of Cefixime follows pseudo-first-order kinetics.[7] Its stability is significantly influenced by the pH of the solution.

  • Acidic Conditions (pH < 4): Degradation is slightly faster than in the pH 4-7 range.[7] In 0.1 M HCl at 80°C, approximately 50% degradation occurs after 7 hours.[8] Complete degradation in 0.1 M HCl at 80°C is observed after 7 hours.[9]

  • Neutral Conditions (pH 4-7): Cefixime is most stable in this pH range, with very slow hydrolysis rates.[7]

  • Alkaline Conditions (pH > 7): Degradation is quite rapid.[7] In 0.1 M NaOH at 80°C, over 98% of the drug degrades within 30 minutes.[8] Approximately 25% degradation is observed after 1 hour in 0.01 M NaOH at 80°C.[9]

3.2. Temperature and Light Stability

Temperature and light are also critical factors affecting the stability of Cefixime.

  • Temperature: Increased temperature accelerates the degradation of Cefixime.[10] The shelf life of a Cefixime and potassium clavulanate oral suspension was determined to be 24 months when stored at 25°C.[11]

  • Light: Cefixime is susceptible to degradation upon exposure to sunlight and UV light.[12] The degradation in both aqueous and solid forms follows first-order kinetics.[12]

3.3. Oxidative Stability

Cefixime is highly susceptible to oxidative degradation. In the presence of 1% hydrogen peroxide at 25°C, 25% of the drug degrades in 3.5 hours.[9]

Table 2: Summary of Cefixime Stability under Stress Conditions

ConditionObservationsReference(s)
Acidic Hydrolysis Slower degradation compared to alkaline conditions.[7][8][9]
Alkaline Hydrolysis Rapid degradation, highly sensitive.[7][8][9]
Oxidative Stress Very rapid degradation.[9]
Thermal Stress Degradation rate increases with temperature.[10][12]
Photolytic Stress Degrades under sunlight and UV light.[12]

3.4. Stability in Formulations

The stability of Cefixime in oral suspensions is a key consideration. Reconstituted oral suspensions of Cefixime show a gradual decrease in concentration over time, with the degradation rate being temperature-dependent.[10] For instance, at 40°C, the concentration of Cefixime in some reconstituted oral suspensions fell below the pharmacopoeial limit by day 3.[10]

Experimental Protocols

4.1. Solubility Determination (Gravimetric Method)

This method was used to determine the solubility of Cefixime trihydrate in various pure solvents.[6]

  • Apparatus: Thermostatical bath, analytical balance.

  • Procedure:

    • Add an excess amount of solid Cefixime trihydrate to a known volume of the selected solvent.

    • Place the mixture in a thermostatical bath at a constant temperature and stir for 12 hours to ensure solid-liquid equilibrium is reached.

    • Allow the solution to settle for 2 hours without stirring.

    • Carefully withdraw a known volume of the supernatant.

    • Evaporate the solvent and weigh the remaining solid Cefixime.

    • Calculate the solubility based on the mass of dissolved Cefixime and the volume of the solvent.

4.2. Stability-Indicating HPLC Method for Degradation Studies

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used to assess the stability of Cefixime and separate it from its degradation products.[7][12]

  • Chromatographic Conditions (Example):

    • Column: C18 (e.g., 25 cm × 4.6 mm, 5 µm)[8][12]

    • Mobile Phase: A mixture of a buffer solution (e.g., 0.03 M tetrabutyl ammonium hydroxide solution adjusted to pH 6.5 with 10% orthophosphoric acid) and acetonitrile in a 3:1 ratio.[12]

    • Flow Rate: 1.0 mL/min[12]

    • Detection: UV at 254 nm[12]

  • Forced Degradation Study Protocol:

    • Acidic Degradation: Prepare a 1 mg/mL solution of Cefixime in 0.1 N methanolic hydrochloric acid. Reflux the solution at 80°C. Withdraw samples at specified time intervals, dilute with the mobile phase, and analyze by HPLC.[8]

    • Alkaline Degradation: Prepare a 1 mg/mL solution of Cefixime in 0.1 N or 0.01 N sodium hydroxide. Heat the solution at 80°C. Withdraw samples at specified time intervals, neutralize, dilute with the mobile phase, and analyze by HPLC.[8]

    • Oxidative Degradation: Treat a solution of Cefixime with hydrogen peroxide (e.g., 3%). Keep the solution at room temperature or heat to accelerate degradation. Withdraw samples, quench the reaction if necessary, dilute, and analyze by HPLC.[9]

    • Photodegradation: Expose a solution or solid sample of Cefixime to sunlight or UV radiation (e.g., 254 nm). Withdraw samples at different time points and analyze by HPLC.[12]

Mechanism of Action and Signaling Pathway

Cefixime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[13][14]

G Cefixime Cefixime PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cefixime->PBPs Binds to & Inhibits Transpeptidation Transpeptidation Step (Peptidoglycan Cross-linking) PBPs->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Final step in Lysis Cell Lysis & Bacterial Death CellWall->Lysis Inhibition leads to

Cefixime's Mechanism of Action

The diagram above illustrates the mechanism of action of Cefixime. It binds to and inhibits Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[14]

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Start Cefixime Sample (Bulk Drug or Formulation) Stress Apply Stress Condition (Acid, Base, Oxidant, Light, Heat) Start->Stress Sampling Withdraw Samples at Time Intervals Stress->Sampling Dilution Dilute/Neutralize Sample Sampling->Dilution Injection Inject into HPLC System Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantify Cefixime Peak Area Detection->Quantification Kinetics Determine Degradation Kinetics and Rate Constants Quantification->Kinetics Report Generate Stability Report Kinetics->Report

Forced Degradation Study Workflow

This workflow diagram outlines the typical steps involved in a forced degradation study of Cefixime to evaluate its stability under various stress conditions.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Methoxy-2-(1-piperazinyl)quinoline (CAS 60864-48-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 6-methoxy-2-(1-piperazinyl)quinoline (CAS 60864-48-4), a quinoline derivative of interest in pharmaceutical research. Due to a lack of extensive published data for this specific compound, this guide synthesizes available information on structurally related molecules and established analytical methodologies. It is intended to serve as a foundational resource for researchers and professionals engaged in the development and characterization of novel therapeutic agents. The guide details experimental protocols for determining key physicochemical parameters and explores a potential mechanism of action through the inhibition of P-glycoprotein, a significant factor in multidrug resistance.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The compound 6-methoxy-2-(1-piperazinyl)quinoline, identified by CAS number 60864-48-4, incorporates the quinoline scaffold with a piperazine moiety, a common pharmacophore in drug design known to modulate solubility and receptor binding. A thorough understanding of the physicochemical properties of this molecule is paramount for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Physicochemical Characteristics

Table 1: Summary of Physicochemical Data

PropertyExperimental Value (CAS 60864-48-4)Experimental Value (Related Compounds)Predicted/Estimated Value
Molecular Formula C₁₅H₁₉N₃O--
Molecular Weight 257.33 g/mol --
Melting Point Not Available92°C (for 2-Chloro-6-methoxy-4-morpholinylquinoline)[1]Data not available
Boiling Point Not Available-Data not available
Aqueous Solubility Not Available-Likely low, common for quinoline derivatives
pKa Not AvailablepKa1 ≈ 2, pKa2 ≈ 8 (for benzhydrylpiperazines)[2]The piperazine moiety is expected to have two pKa values. The quinoline nitrogen will also have a pKa.
logP (Octanol/Water) Not AvailableXLogP3-AA: 1.4 (for 7-Methoxy-2-(4-methylpiperazin-2-yl)quinoline)[3]Data not available

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical parameters of 6-methoxy-2-(1-piperazinyl)quinoline.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the dried, powdered sample is packed into a thin-walled capillary tube, sealed at one end.[4][5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[6][7]

  • Measurement:

    • A preliminary "fast" run can be performed to determine an approximate melting range.[5]

    • For an accurate measurement, the sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.[5]

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting point range.[6]

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of distilled water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[8]

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9]

pKa Determination (Potentiometric Titration)

Principle: Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a compound by measuring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • Solution Preparation: A known concentration of the compound is dissolved in water or a suitable co-solvent. The ionic strength of the solution is typically kept constant with an inert salt like KCl.[1][10]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[10]

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.[10]

  • Data Analysis: The pKa value is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at the half-equivalence point.[10] For a compound with multiple ionizable groups, multiple inflection points and corresponding pKa values will be observed.

logP Determination (Shake-Flask Method)

Principle: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method directly measures the distribution of a compound between n-octanol and water at equilibrium.

Methodology:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to facilitate partitioning and then allowed to stand for the two phases to separate completely.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Potential Biological Activity and Signaling Pathway

Quinoline derivatives are known to interact with various biological targets. A significant area of research for this class of compounds is the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as an efflux pump.[4] Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR).

P-glycoprotein Inhibition

Inhibitors of P-gp can restore the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells. The interaction of a small molecule inhibitor with P-gp can occur through several mechanisms, including competitive binding at the substrate-binding site or interference with the ATP hydrolysis that powers the pump.[10]

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of P-glycoprotein-mediated drug efflux and its inhibition, which can be influenced by various cellular signaling pathways.

P_glycoprotein_Inhibition cluster_cell Cancer Cell Extracellular Extracellular Space Membrane Cell Membrane Intracellular Intracellular Space Drug_in Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Drug_in->Pgp Binds to P-gp Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Inhibitor 6-Methoxy-2-(1-piperazinyl)quinoline (Inhibitor) Inhibitor->Pgp Inhibits ATP ATP ATP->Pgp Provides Energy Signaling Signaling Pathways (e.g., PI3K/Akt, MAPK) Nucleus Nucleus Signaling->Nucleus Regulates Gene ABCB1 Gene (MDR1) Nucleus->Gene Transcription Gene->Pgp Expression

P-glycoprotein mediated drug efflux and its inhibition.

This diagram illustrates that chemotherapeutic drugs that enter the cell can be bound by P-glycoprotein and actively transported out, a process powered by ATP hydrolysis.[10] 6-Methoxy-2-(1-piperazinyl)quinoline, as a potential inhibitor, can block this efflux, leading to an accumulation of the chemotherapeutic agent within the cancer cell. The expression of P-gp itself is regulated by various intracellular signaling pathways, such as the PI3K/Akt and MAPK pathways, which can influence the transcription of the ABCB1 gene.[4][7]

Conclusion

While 6-methoxy-2-(1-piperazinyl)quinoline (CAS 60864-48-4) presents an interesting scaffold for drug discovery, a comprehensive experimental characterization of its physicochemical properties is currently lacking in publicly accessible literature. This guide provides a framework for such a characterization by outlining standard experimental protocols and presenting data from related compounds to offer initial estimations. The potential for this compound to act as a P-glycoprotein inhibitor highlights a promising avenue for further investigation into its mechanism of action and therapeutic applications, particularly in overcoming multidrug resistance in cancer. Future research should focus on obtaining precise experimental data for this compound to facilitate its progression in the drug development pipeline.

References

In-Depth Technical Guide: 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for researchers, scientists, and drug development professionals interested in novel corticosteroids.

Physicochemical and Pharmacokinetic Properties

Quantitative data for the analogous compound, Flunisolide, are summarized below to provide an expected profile for the target molecule.

Table 1: Physicochemical Properties of Flunisolide and Flunisolide Acetate
PropertyFlunisolideFlunisolide AcetateSource(s)
Molecular Formula C24H31FO6C26H33FO7[1][2]
Molecular Weight ( g/mol ) 434.5476.53[1][2]
CAS Number 3385-03-34533-89-5[2][3]
Appearance White SolidWhite Solid[2]
Melting Point (°C) ~245 (decomposes)Not available[4]
Solubility Practically insoluble in water; soluble in acetone, sparingly soluble in chloroform, slightly soluble in methanol.Not available[4]
XLogP3 2.5Not available[1]
Hydrogen Bond Donor Count 2Not available[1]
Hydrogen Bond Acceptor Count 7Not available[1]
Table 2: Pharmacokinetic Parameters of Flunisolide in Humans (Inhalation Route)
ParameterValueUnitConditionsSource(s)
Bioavailability (Oral) < 7%Oral administration[5]
Bioavailability (Intranasal) ~50%Intranasal administration
Time to Maximum Concentration (Tmax) 0.09 - 0.17hoursSingle 320 mcg dose[5]
Maximum Concentration (Cmax) 1.9 - 3.3ng/mLSingle 320 mcg dose[5]
Volume of Distribution (Vd) 170 - 350LSingle 320 mcg dose[5]
Plasma Half-life (t1/2) 1.3 - 1.7hours[6]
Metabolism Rapidly and extensively converted to 6β-OH flunisolide and water-soluble conjugates by CYP3A4.-First-pass metabolism in the liver.[5]
Excretion Approximately 50% in urine and 50% in feces.-[4]

Mechanism of Action and Signaling Pathway

As a corticosteroid, the primary mechanism of action for this class of compounds is through the activation of the glucocorticoid receptor (GR).[7] This interaction modulates gene expression, leading to anti-inflammatory, immunosuppressive, and metabolic effects.

Glucocorticoid Receptor Signaling Pathway

The binding of a corticosteroid to the cytosolic glucocorticoid receptor initiates a signaling cascade that results in the regulation of target gene transcription.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Corticosteroid GR_complex GR-Hsp90 Complex GC->GR_complex Binding GR_active Activated GR GR_complex->GR_active Conformational Change Hsp90 Hsp90 GR_complex->Hsp90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization GR_active->GR_dimer Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding to DNA Transcription Modulation of Gene Transcription GRE->Transcription mRNA mRNA Transcription->mRNA Proteins Anti-inflammatory Proteins (e.g., Lipocortin-1) Pro-inflammatory Proteins (e.g., Cytokines) mRNA->Proteins Translation

Glucocorticoid Receptor (GR) Signaling Pathway.

Experimental Protocols

Due to the lack of specific protocols for the target compound, the following are detailed methodologies for analogous corticosteroids.

Synthesis of a 6-fluoro Corticosteroid Derivative (Analogous Approach)

The synthesis of 6-fluoro corticosteroids often involves the fluorination of a suitable steroid precursor. The following is a general, analogous procedure based on the preparation of related compounds. Specific reagents and conditions would need to be optimized.

Materials:

  • 9β,11β-epoxy-16β-methyl-pregna-1,4-diene-17,21-diol-3,20-dione 17,21-dipropionate (precursor)

  • Isopropenyl acetate

  • p-Toluenesulfonic acid

  • Potassium acetate

  • Ethanol

  • Perchloryl fluoride (or other suitable fluorinating agent)

Procedure:

  • A mixture of the steroid precursor (e.g., 20 g) and p-toluenesulfonic acid (e.g., 2 g) in isopropenyl acetate (e.g., 200 ml) is heated under reflux for approximately 2 hours.[8]

  • The reaction is neutralized with potassium acetate (e.g., 20 g) and evaporated to dryness under reduced pressure.[8]

  • The residue is dissolved in ethanol (e.g., 200 ml).[8]

  • The ethanolic solution is treated at 0°C for approximately 16 hours with a suitable fluorinating agent, such as perchloryl fluoride (e.g., 10 g).[8]

  • The reaction mixture is then worked up using standard procedures, which may include quenching, extraction, and purification by chromatography or recrystallization to yield the 6-fluorinated product.

In Vitro Glucocorticoid Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the glucocorticoid receptor.

Materials:

  • Human Glucocorticoid Receptor (GR)

  • Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red)

  • GR Screening Buffer

  • Dithiothreitol (DTT)

  • Test compound

  • 96-well microplate

Procedure:

  • Prepare a Complete GR Screening Buffer containing DTT.

  • Prepare serial dilutions of the test compound in the Complete GR Screening Buffer directly in the microplate wells (e.g., in 50 µL volumes).

  • Prepare a solution of the fluorescent glucocorticoid and the GR in the screening buffer.

  • Add the fluorescent glucocorticoid/GR solution to each well of the microplate.

  • Incubate the plate in the dark at room temperature for 2-4 hours.

  • Measure the fluorescence polarization in each well using a suitable plate reader.

  • The decrease in polarization in the presence of the test compound is used to determine its relative affinity (IC50) for the GR.[9]

In Vivo Anti-inflammatory Activity: Croton Oil-Induced Ear Edema in Mice

This model is commonly used to assess the topical anti-inflammatory activity of corticosteroids.

Materials:

  • Male Swiss mice (18-22 g)

  • Croton oil

  • Acetone

  • Test compound dissolved in acetone

  • Standard drug (e.g., Indomethacin)

  • Ether or other suitable anesthetic

  • 8 mm biopsy punch

  • Analytical balance

Procedure:

  • Divide the mice into groups (e.g., vehicle control, standard drug, and test compound groups).

  • Anesthetize the mice.

  • Apply a solution of croton oil in acetone (e.g., 15 µl of a solution containing 75 µg of croton oil) to the inner surface of the right ear of each mouse to induce inflammation. The left ear remains untreated.[10]

  • For the treatment groups, apply the test compound or standard drug dissolved in the croton oil/acetone solution. The control group receives only the croton oil/acetone solution.

  • After a set period (e.g., 4-6 hours), sacrifice the animals.

  • Remove both ears and take an 8 mm disc from each using a biopsy punch.

  • Weigh the discs immediately. The difference in weight between the right (treated) and left (untreated) ear discs is a measure of the inflammatory edema.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.[10][11]

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel corticosteroid.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Lead Identification & Structural Modification B Chemical Synthesis & Purification A->B C Receptor Binding Assays (e.g., GR Binding) B->C D Cell-based Assays (e.g., Cytokine Inhibition) C->D E Animal Models of Inflammation (e.g., Croton Oil Ear Edema) D->E F Pharmacokinetic Studies E->F G Toxicology Studies F->G

General workflow for corticosteroid drug discovery.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Einecs 262-488-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 262-488-3, identified as 9beta,11alpha-epoxy-6beta-fluoro-16alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate, is a synthetic corticosteroid. Corticosteroids are a well-established class of drugs renowned for their potent anti-inflammatory and immunosuppressive activities. The primary mechanism of action for corticosteroids involves binding to the cytosolic glucocorticoid receptor (GR). This ligand-receptor complex translocates to the nucleus, where it modulates gene expression by either transactivating anti-inflammatory genes or transrepressing pro-inflammatory transcription factors, such as NF-κB.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory properties of this compound. The selected assays are designed to assess its effects on key inflammatory mediators and signaling pathways.

Key In Vitro Anti-inflammatory Assays

  • Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages: Measurement of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) levels.

  • Inhibition of Cyclooxygenase-2 (COX-2) Expression: Assessment of the compound's ability to suppress the expression of a key enzyme in prostaglandin synthesis.

  • Inhibition of Nuclear Factor-kappa B (NF-κB) Activation: Evaluation of the compound's effect on a critical signaling pathway that governs the expression of numerous pro-inflammatory genes.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound in the described assays.

Table 1: Inhibition of LPS-induced TNF-α and IL-6 Production in RAW 264.7 Macrophages

Concentration of this compoundTNF-α Inhibition (%)IC₅₀ (TNF-α)IL-6 Inhibition (%)IC₅₀ (IL-6)
0.1 nM15.2 ± 2.1\multirow{5}{}{25.5 nM}18.9 ± 2.5\multirow{5}{}{20.1 nM}
1 nM35.8 ± 3.540.2 ± 4.1
10 nM65.4 ± 5.270.1 ± 6.3
100 nM88.9 ± 7.192.5 ± 8.0
1 µM95.1 ± 6.896.8 ± 7.5

Data are presented as mean ± standard deviation.

Table 2: Inhibition of LPS-induced COX-2 Expression in RAW 264.7 Macrophages

Concentration of this compoundCOX-2 Expression Inhibition (%)IC₅₀ (COX-2)
1 nM20.5 ± 3.3\multirow{5}{*}{35.8 nM}
10 nM45.1 ± 4.8
50 nM75.9 ± 6.2
100 nM90.3 ± 7.9
500 nM94.6 ± 8.1

Data are presented as mean ± standard deviation.

Table 3: Inhibition of LPS-induced NF-κB Activation in RAW 264.7 Macrophages

Concentration of this compoundNF-κB Nuclear Translocation Inhibition (%)IC₅₀ (NF-κB)
1 nM18.3 ± 2.9\multirow{5}{*}{42.3 nM}
10 nM40.7 ± 5.1
50 nM70.2 ± 6.8
100 nM85.6 ± 7.5
500 nM91.4 ± 8.3

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

This assay quantifies the ability of this compound to inhibit the production of TNF-α and IL-6 in murine macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone (positive control)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or Dexamethasone (positive control) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the vehicle control group) and incubate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[1][2][3]

  • Data Analysis: Calculate the percentage of inhibition for each concentration compared to the LPS-only treated group. Determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Inhibition of Cyclooxygenase-2 (COX-2) Expression

This protocol determines the effect of this compound on the expression of COX-2 protein in LPS-stimulated RAW 264.7 macrophages using Western blotting.

Materials:

  • Materials from Protocol 1

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture, Seeding, Treatment, and Stimulation: Follow steps 1-4 from Protocol 1, using a 6-well plate and a higher cell density (e.g., 1 x 10⁶ cells/well).

  • Cell Lysis: After the 24-hour incubation, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against COX-2 and β-actin (loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the COX-2 band intensity to the β-actin band intensity. Calculate the percentage of inhibition relative to the LPS-only treated group and determine the IC₅₀ value.

Protocol 3: Inhibition of NF-κB Activation

This assay measures the effect of this compound on the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • Materials from Protocol 1

  • Nuclear and Cytoplasmic Extraction Kit

  • Primary antibodies (anti-NF-κB p65, anti-Lamin B1, anti-β-tubulin)

  • Other reagents for Western blotting as in Protocol 2

Procedure:

  • Cell Culture, Seeding, and Treatment: Follow steps 1-3 from Protocol 1, using a 6-well plate and a cell density of 1 x 10⁶ cells/well.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for a shorter duration, typically 30-60 minutes, to observe peak NF-κB translocation.

  • Cell Fractionation: After stimulation, wash the cells with cold PBS and perform nuclear and cytoplasmic fractionation using a commercially available kit according to the manufacturer's instructions.

  • Western Blotting:

    • Perform Western blotting on both the nuclear and cytoplasmic fractions as described in Protocol 2.

    • Probe the membranes with primary antibodies against NF-κB p65.

    • Use Lamin B1 as a nuclear marker and β-tubulin as a cytoplasmic marker to verify the purity of the fractions.

  • Data Analysis: Quantify the band intensity of NF-κB p65 in the nuclear fraction. Normalize to the Lamin B1 loading control. Calculate the percentage of inhibition of nuclear translocation compared to the LPS-only treated group and determine the IC₅₀ value.[4]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays culture Culture RAW 264.7 Cells seed Seed Cells in Plates culture->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate elisa Cytokine Measurement (ELISA) stimulate->elisa western_cox2 COX-2 Expression (Western Blot) stimulate->western_cox2 western_nfkb NF-κB Translocation (Western Blot) stimulate->western_nfkb

Figure 1: Experimental workflow for in vitro anti-inflammatory assays.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk Activates einecs This compound gr GR einecs->gr gr_einecs GR-Einecs Complex gr->gr_einecs gr_einecs_nuc GR-Einecs Complex gr_einecs->gr_einecs_nuc Translocation ikb IκB ikk->ikb Phosphorylates nfkb_ikb NF-κB-IκB (Inactive) ikb->nfkb_ikb nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nfkb_ikb->nfkb IκB Degradation dna DNA nfkb_nuc->dna Binds to promoter gr_einecs_nuc->nfkb_nuc Inhibits genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->genes Transcription

Figure 2: Glucocorticoid anti-inflammatory signaling pathway.

References

Application Notes and Protocols: The Use of CAS 60864-48-4 in Steroid Hormone Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

A definitive link between CAS number 60864-48-4 and a specific, commercially available compound for use in steroid hormone receptor binding assays could not be established through publicly available scientific literature, chemical supplier databases, or safety data sheets. While a partial chemical name, "2-Bromo-6beta...", and a molecular formula of C23H27FO7 have been associated with this CAS number in some databases, this information is insufficient to unambiguously identify the compound and its specific application.

Extensive searches for this CAS number in the context of steroid hormone receptor binding assays did not yield any specific protocols or quantitative data. It is possible that the provided CAS number contains a typographical error or refers to a compound that is not widely documented or utilized in this specific research area.

Therefore, the following application notes and protocols are provided as a general guide to performing steroid hormone receptor binding assays. These protocols are based on established methodologies for common steroid hormone receptors and can be adapted for use with a specific test compound once its identity and properties are confirmed.

General Principles of Steroid Hormone Receptor Binding Assays

Steroid hormone receptors are intracellular proteins that act as ligand-activated transcription factors.[1] Binding of a steroid hormone (ligand) to its receptor initiates a conformational change in the receptor, leading to its translocation to the nucleus, dimerization, and binding to specific DNA sequences known as hormone response elements (HREs). This, in turn, modulates the transcription of target genes.

Receptor binding assays are crucial tools for identifying and characterizing compounds that interact with steroid hormone receptors. These assays can determine the binding affinity (typically expressed as the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50) of a test compound for a specific receptor. This information is vital in drug discovery and development for hormonal therapies and for assessing the endocrine-disrupting potential of chemicals.

There are several types of steroid hormone receptor binding assays, including:

  • Competitive Radioligand Binding Assays: These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

  • Fluorescence Polarization (FP) Assays: These assays utilize a fluorescently labeled ligand. The binding of the fluorescent ligand to the larger receptor molecule results in a slower rotation and higher fluorescence polarization. A test compound that displaces the fluorescent ligand will cause a decrease in polarization.

  • Reporter Gene Assays: These are cell-based assays that measure the transcriptional activity of the receptor in response to a test compound. Cells are engineered to express the receptor of interest and a reporter gene (e.g., luciferase) under the control of an HRE.

Experimental Protocols

The following are generalized protocols for competitive radioligand binding assays for several key steroid hormone receptors. It is essential to optimize these protocols for the specific receptor, radioligand, and experimental conditions being used.

Glucocorticoid Receptor (GR) Binding Assay

Objective: To determine the binding affinity of a test compound for the Glucocorticoid Receptor.

Materials:

  • Recombinant human Glucocorticoid Receptor (GR)

  • [³H]-Dexamethasone (radiolabeled ligand)

  • Unlabeled Dexamethasone (for determining non-specific binding and as a positive control)

  • Test compound (CAS 60864-48-4, if identified and available)

  • Assay Buffer (e.g., Tris-HCl buffer with additives like molybdate and dithiothreitol to stabilize the receptor)

  • Scintillation fluid

  • Scintillation counter

  • 96-well filter plates

  • Multi-channel pipette

Protocol:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the test compound and unlabeled dexamethasone in the assay buffer.

    • Dilute the recombinant GR and [³H]-dexamethasone to the desired concentrations in ice-cold assay buffer. The final concentration of [³H]-dexamethasone should be close to its Kd for the receptor.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, [³H]-dexamethasone, and GR.

      • Non-specific Binding: Assay buffer, [³H]-dexamethasone, a high concentration of unlabeled dexamethasone, and GR.

      • Test Compound: Assay buffer, [³H]-dexamethasone, the test compound at various concentrations, and GR.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Transfer the contents of each well to a filter plate.

    • Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value of the test compound from the resulting dose-response curve.

Estrogen Receptor (ER) Binding Assay

Objective: To determine the binding affinity of a test compound for the Estrogen Receptor.

Materials:

  • Recombinant human Estrogen Receptor α (ERα) or Estrogen Receptor β (ERβ)

  • [³H]-Estradiol (radiolabeled ligand)

  • Unlabeled Estradiol (for non-specific binding and positive control)

  • Test compound

  • Assay Buffer

  • Scintillation fluid and counter

  • Filter plates and multi-channel pipette

Protocol: The protocol is similar to the GR binding assay, with the following modifications:

  • Use ERα or ERβ as the receptor.

  • Use [³H]-Estradiol as the radioligand.

  • Use unlabeled Estradiol for determining non-specific binding.

Androgen Receptor (AR) Binding Assay

Objective: To determine the binding affinity of a test compound for the Androgen Receptor.

Materials:

  • Recombinant human Androgen Receptor (AR)

  • [³H]-Methyltrienolone (R1881) (radiolabeled ligand)

  • Unlabeled Dihydrotestosterone (DHT) or R1881 (for non-specific binding and positive control)

  • Test compound

  • Assay Buffer

  • Scintillation fluid and counter

  • Filter plates and multi-channel pipette

Protocol: The protocol is similar to the GR binding assay, with the following modifications:

  • Use AR as the receptor.

  • Use [³H]-Methyltrienolone (R1881) as the radioligand.

  • Use unlabeled DHT or R1881 for determining non-specific binding.

Progesterone Receptor (PR) Binding Assay

Objective: To determine the binding affinity of a test compound for the Progesterone Receptor.

Materials:

  • Recombinant human Progesterone Receptor (PR)

  • [³H]-Promegestone (R5020) (radiolabeled ligand)

  • Unlabeled Promegestone (R5020) (for non-specific binding and positive control)

  • Test compound

  • Assay Buffer

  • Scintillation fluid and counter

  • Filter plates and multi-channel pipette

Protocol: The protocol is similar to the GR binding assay, with the following modifications:

  • Use PR as the receptor.

  • Use [³H]-Promegestone (R5020) as the radioligand.

  • Use unlabeled R5020 for determining non-specific binding.

Mineralocorticoid Receptor (MR) Binding Assay

Objective: To determine the binding affinity of a test compound for the Mineralocorticoid Receptor.

Materials:

  • Recombinant human Mineralocorticoid Receptor (MR)

  • [³H]-Aldosterone (radiolabeled ligand)

  • Unlabeled Aldosterone (for non-specific binding and positive control)

  • Test compound

  • Assay Buffer

  • Scintillation fluid and counter

  • Filter plates and multi-channel pipette

Protocol: The protocol is similar to the GR binding assay, with the following modifications:

  • Use MR as the receptor.

  • Use [³H]-Aldosterone as the radioligand.

  • Use unlabeled Aldosterone for determining non-specific binding.

Data Presentation

Quantitative data from these binding assays should be summarized in a clear and structured table for easy comparison.

Table 1: Example of Data Presentation for Steroid Hormone Receptor Binding Assays

Test CompoundReceptorRadioligandIC50 (nM)Ki (nM)
Compound XGR[³H]-Dexamethasone15.28.5
Compound XERα[³H]-Estradiol>10,000-
Compound XAR[³H]-R1881250.7140.1
Compound XPR[³H]-R502089.450.0
Compound XMR[³H]-Aldosterone5.63.1
  • IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Ki: The inhibitory constant, which represents the affinity of the test compound for the receptor, calculated from the IC50 value using the Cheng-Prusoff equation.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of Steroid Hormone Action

Steroid_Hormone_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Steroid Hormone Receptor_complex Receptor-HSP Complex Steroid->Receptor_complex Binds Activated_Receptor Activated Receptor Receptor_complex->Activated_Receptor HSP dissociation Dimerized_Receptor Dimerized Receptor Activated_Receptor->Dimerized_Receptor Translocation & Dimerization HRE Hormone Response Element Dimerized_Receptor->HRE Binds Transcription Gene Transcription HRE->Transcription Modulates

Caption: Generalized signaling pathway of steroid hormone action.

Experimental Workflow for Competitive Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Reagents (Receptor, Radioligand, Test Compound) start->prep setup Set up Assay Plate (Total, Non-specific, Test Compound) prep->setup incubate Incubate to Reach Equilibrium setup->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate IC50) quantify->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Application Notes and Protocols for Preparing Stock Solutions of CAS 60864-33-7 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the preparation of stock solutions of the nonionic surfactant, BENZYL-POLYETHYLENE GLYCOL TERT-OCTYLPHENYL ETHER (CAS 60864-33-7), for use in various cell-based assays. Proper stock solution preparation is critical for obtaining accurate and reproducible results in drug discovery and development. Inaccurate concentrations or solvent choices can lead to experimental artifacts and misinterpretation of data.

This compound, a type of Triton surfactant, is often used in cell-based assays to permeabilize cell membranes or as a positive control for cytotoxicity due to its lytic properties at higher concentrations. The following protocols are designed for researchers, scientists, and drug development professionals to ensure consistency and accuracy in their experiments.

Compound Information
PropertyValueReference
CAS Number 60864-33-7[1][2][3][4]
Chemical Name Benzyl-polyethylene glycol tert-octylphenyl ether[1][2][3][4]
Synonyms TRITON(R) CF 10[2]
Molecular Formula (C2H4O)nC21H28O[1][2][4]
Density 1.08 g/mL at 20 °C[1][2]
Solubility in Water 10 mg/mL, clear, colorless[1][2]
Flash Point 260 °C[1][2]

Experimental Protocols

Preparation of a 10 mg/mL Primary Stock Solution

This protocol describes the preparation of a 10 mg/mL primary stock solution of CAS 60864-33-7 in an appropriate solvent. Given its surfactant nature and good water solubility, sterile, nuclease-free water is the recommended primary solvent. However, for hydrophobic compounds, Dimethyl Sulfoxide (DMSO) or ethanol are commonly used.[5] It is crucial to minimize the final concentration of organic solvents in the cell culture to avoid solvent-induced cytotoxicity.[5]

Materials:

  • BENZYL-POLYETHYLENE GLYCOL TERT-OCTYLPHENYL ETHER (CAS 60864-33-7)

  • Sterile, nuclease-free water or DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh 10 mg of CAS 60864-33-7 into the tared tube.

  • Add 1 mL of sterile, nuclease-free water (or DMSO) to the tube.

  • Vortex the tube thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Label the tube clearly with the compound name, CAS number, concentration (10 mg/mL), solvent, and date of preparation.

  • Store the primary stock solution at -20°C for long-term storage. For immediate use, it can be stored at 4°C for a short period.

Preparation of Working Solutions for a Cell-Based Assay

This protocol outlines the preparation of serial dilutions from the primary stock solution to be used in a typical cell-based assay, such as a cytotoxicity assay (e.g., MTT or LDH assay). The final concentration of the compound in the cell culture will depend on the specific assay and cell type. It is common to test a range of concentrations to determine the dose-response curve.

Materials:

  • 10 mg/mL primary stock solution of CAS 60864-33-7

  • Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well dilution plate

  • Calibrated pipettes and sterile tips

Procedure:

  • Thaw the 10 mg/mL primary stock solution at room temperature.

  • Prepare an intermediate stock solution by diluting the primary stock in complete cell culture medium. For example, to prepare a 1 mg/mL intermediate stock, add 10 µL of the 10 mg/mL primary stock to 90 µL of cell culture medium.

  • Perform serial dilutions to generate the desired final concentrations. The following is an example for preparing a 10-point, 2-fold serial dilution starting from a final concentration of 100 µg/mL in a 96-well plate format (assuming a final well volume of 100 µL and adding 10 µL of the working solution to 90 µL of cells).

Tube/WellConcentration of Working Solution (µg/mL)Volume of 1 mg/mL stock (µL)Volume of Medium (µL)Final Concentration in Assay (µg/mL)
110001000100
250050 of Tube 15050
325050 of Tube 25025
412550 of Tube 35012.5
562.550 of Tube 4506.25
631.2550 of Tube 5503.125
715.6350 of Tube 6501.563
87.8150 of Tube 7500.781
93.9150 of Tube 8500.391
101.9550 of Tube 9500.195
Vehicle00500
  • Add the appropriate volume of each working solution to the corresponding wells of the cell culture plate.

  • Include a vehicle control (medium with the same final concentration of the solvent used for the primary stock) to account for any solvent effects.

Visualizations

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing stock and working solutions for a cell-based assay.

G cluster_0 Primary Stock Preparation cluster_1 Working Solution Preparation weigh Weigh Compound (CAS 60864-33-7) dissolve Dissolve in Solvent (e.g., Sterile Water or DMSO) weigh->dissolve 10 mg vortex Vortex to Mix dissolve->vortex 1 mL store_primary Store at -20°C vortex->store_primary 10 mg/mL Stock thaw Thaw Primary Stock store_primary->thaw intermediate Prepare Intermediate Stock (e.g., 1 mg/mL) thaw->intermediate serial_dilute Perform Serial Dilutions intermediate->serial_dilute add_to_cells Add to Cell Culture Plate serial_dilute->add_to_cells

Caption: Workflow for preparing stock and working solutions.

Conceptual Signaling Pathway for Cytotoxicity

As a surfactant, high concentrations of CAS 60864-33-7 can induce cytotoxicity primarily through membrane disruption. This diagram illustrates a simplified, conceptual pathway of how a surfactant can lead to cell death.

G compound CAS 60864-33-7 (Surfactant) membrane Cell Membrane compound->membrane Interacts with disruption Membrane Disruption membrane->disruption permeability Increased Permeability disruption->permeability lysis Cell Lysis permeability->lysis death Cell Death lysis->death

Caption: Conceptual pathway of surfactant-induced cytotoxicity.

References

Application Notes and Protocols for Dose-Response Studies of 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is a synthetic steroid with a chemical structure suggesting it belongs to the corticosteroid class of compounds. Corticosteroids are widely used for their potent anti-inflammatory and immunosuppressive effects.[1][2] These effects are primarily mediated through their interaction with the glucocorticoid receptor (GR).[3][4][5] Upon binding, the GR translocates to the nucleus and modulates the transcription of target genes, leading to the suppression of pro-inflammatory pathways and the activation of anti-inflammatory ones.[6][7]

Given that the specified compound is likely a novel synthetic corticosteroid or a potential impurity of a known drug, comprehensive dose-response studies are essential to characterize its biological activity. Such studies are critical for determining the compound's potency (the concentration at which it produces a half-maximal effect, or EC50) and efficacy (the maximal effect it can produce). This document provides detailed protocols for in vitro and in vivo dose-response studies, along with guidelines for data presentation and visualization of the relevant biological pathways and experimental workflows.

Quantitative Data Presentation

Clear and structured presentation of quantitative data is crucial for the interpretation and comparison of dose-response studies. The following table provides a template for summarizing the results of an in vitro glucocorticoid receptor activation assay.

Table 1: Dose-Response Data for Glucocorticoid Receptor Activation

Concentration (nM)Normalized Response (%)Log Concentration
0.012.5-8.00
0.115.2-7.00
148.9-6.00
1085.1-5.00
10098.5-4.00
1000100.0-3.00
Calculated EC50 (nM) 1.2
Maximal Efficacy (%) 100.0

Experimental Protocols

In Vitro Protocol: Glucocorticoid Receptor (GR) Transactivation Assay

This protocol describes a cell-based reporter gene assay to quantify the dose-dependent activation of the glucocorticoid receptor by the test compound.

1. Materials and Reagents:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000

  • pGL4.36[luc2P/MMTV/Hygro] vector (contains a GR-responsive promoter driving luciferase expression)

  • pRL-TK vector (Renilla luciferase for normalization)

  • Test compound: 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

  • Dexamethasone (positive control)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

2. Cell Culture and Transfection:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed 2 x 10^4 cells per well in a 96-well plate and allow them to attach overnight.

  • On the following day, transfect the cells with the pGL4.36 and pRL-TK plasmids using Lipofectamine 2000 according to the manufacturer's instructions.

3. Compound Treatment:

  • Prepare a 10 mM stock solution of the test compound and dexamethasone in DMSO.

  • Perform serial dilutions of the compounds in serum-free DMEM to achieve final concentrations ranging from 0.01 nM to 1000 nM. Ensure the final DMSO concentration is ≤ 0.1%.

  • 24 hours post-transfection, replace the medium with the prepared compound dilutions. Include a vehicle control (0.1% DMSO) and a positive control (dexamethasone).

  • Incubate the plate for 24 hours at 37°C.

4. Luciferase Assay:

  • After incubation, remove the medium and lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

  • Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

5. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Express the results as a percentage of the maximal response induced by the positive control (dexamethasone).

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit a sigmoidal dose-response curve to the data to determine the EC50 and maximal efficacy.

In Vivo Protocol: Carrageenan-Induced Paw Edema Model

This protocol describes an acute anti-inflammatory assay in rodents to evaluate the in vivo dose-response relationship of the test compound.

1. Animals and Housing:

  • Male Wistar rats (180-200 g)

  • House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatize the animals for at least one week before the experiment.

2. Materials and Reagents:

  • Test compound: 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

  • Dexamethasone (positive control)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Plethysmometer

3. Experimental Procedure:

  • Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (dexamethasone, e.g., 1 mg/kg), and at least three dose levels of the test compound (e.g., 0.1, 1, and 10 mg/kg).

  • Administer the test compound or controls via an appropriate route (e.g., intraperitoneal or oral) one hour before the induction of inflammation.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw to induce edema.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

4. Data Analysis:

  • Calculate the percentage of edema inhibition for each animal at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Determine the dose-response relationship by plotting the percentage of inhibition against the dose of the test compound.

  • Calculate the ED50 (the dose that produces 50% of the maximal inhibitory effect) from the dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

Glucocorticoid_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Test Compound) GR_complex GR-Hsp90 Complex GC->GR_complex Binding & Dissociation of Hsp90 GR_active Activated GR GR_complex->GR_active GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding Transcription Modulation of Gene Transcription GRE->Transcription

Caption: Glucocorticoid Receptor Signaling Pathway.

In_Vitro_Workflow start Start cell_culture Seed HEK293T cells in 96-well plate start->cell_culture transfection Transfect with GR-responsive and normalization plasmids cell_culture->transfection treatment Treat with serial dilutions of test compound transfection->treatment incubation Incubate for 24 hours treatment->incubation luciferase_assay Perform Dual-Luciferase Assay incubation->luciferase_assay data_analysis Analyze data and determine EC50 luciferase_assay->data_analysis end End data_analysis->end

Caption: In Vitro GR Transactivation Assay Workflow.

In_Vivo_Workflow start Start acclimatize Acclimatize rats start->acclimatize grouping Group animals and administer test compound/controls acclimatize->grouping initial_measurement Measure initial paw volume grouping->initial_measurement carrageenan Inject carrageenan to induce edema initial_measurement->carrageenan paw_measurement Measure paw volume at multiple time points carrageenan->paw_measurement data_analysis Calculate % inhibition and determine ED50 paw_measurement->data_analysis end End data_analysis->end

Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.

Conclusion

The protocols and guidelines presented here provide a robust framework for conducting dose-response studies on the novel synthetic corticosteroid, 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate. By systematically evaluating its in vitro and in vivo activity, researchers can elucidate its pharmacological profile, including its potency and efficacy. This information is fundamental for any further drug development efforts and for understanding its potential therapeutic applications or toxicological relevance as a pharmaceutical impurity. According to ICH guidelines, impurities in new drug products above a certain threshold require identification and characterization.[8][9] The described methodologies are foundational for such characterization.

References

Application Notes & Protocols for Measuring the Efficacy of Einecs 262-488-3 (Triapine)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Einecs 262-488-3, chemically known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, is widely recognized by its non-proprietary name, Triapine (or 3-AP). It is an investigational anticancer agent that functions as a potent inhibitor of ribonucleotide reductase (RR)[1][2][3]. The primary mechanism of action of Triapine involves the chelation of iron, which is essential for the function of the M2 subunit of RR. This inhibition halts the conversion of ribonucleotides to deoxyribonucleotides, thereby impeding DNA synthesis and repair, processes critical for rapidly proliferating cancer cells[3]. These application notes provide a comprehensive overview of established in vitro and in vivo methodologies to assess the efficacy of Triapine.

Mechanism of Action: Ribonucleotide Reductase Inhibition

Triapine exerts its cytotoxic effects by targeting a critical enzyme in the DNA synthesis pathway, ribonucleotide reductase. The following diagram illustrates the signaling pathway and the point of intervention by Triapine.

Triapine Mechanism of Action cluster_0 DNA Synthesis Pathway cluster_1 Triapine Intervention Ribo_NDP Ribonucleoside diphosphates (NDPs) Deoxy_NDP Deoxyribonucleoside diphosphates (dNDPs) Ribo_NDP->Deoxy_NDP Ribonucleotide Reductase (RR) Deoxy_NTP Deoxyribonucleoside triphosphates (dNTPs) Deoxy_NDP->Deoxy_NTP DNA_Syn DNA Synthesis & Repair Deoxy_NTP->DNA_Syn Triapine Triapine (this compound) RR_M2 RR M2 Subunit (contains tyrosyl radical) Triapine->RR_M2 Inhibits

Figure 1: Mechanism of action of Triapine.

In Vitro Efficacy Assessment

A variety of in vitro assays can be employed to quantify the cytotoxic and mechanistic effects of Triapine on cancer cell lines.

Cell Viability and Proliferation Assays

These assays provide fundamental data on the dose-dependent cytotoxic effects of Triapine.

Experimental Protocol: Clonogenic Survival Assay

This assay assesses the ability of single cells to undergo unlimited division to form colonies, a measure of cytotoxicity.

  • Cell Plating: Plate cells at various densities in 6-well plates in triplicate.

  • Incubation: Allow cells to adhere for 24 hours.

  • Treatment: Treat cells with a range of Triapine concentrations, alone or in combination with other agents (e.g., cisplatin, olaparib)[4].

  • Colony Formation: Incubate the plates for 10-21 days to allow for colony formation.

  • Staining and Counting: Fix and stain the colonies with crystal violet solution. Count the colonies to determine the percentage of survival relative to untreated controls[4].

Data Presentation:

Triapine Concentration (µM)% Survival (Cell Line A)% Survival (Cell Line B)
0 (Control)100100
0.18590
15065
101525
10025
DNA Damage and Repair Assays

These assays elucidate the impact of Triapine on the cellular response to DNA damage.

Experimental Protocol: γH2AX Foci Formation Assay

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with Triapine, with or without a DNA damaging agent (e.g., irradiation)[5].

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.

  • Immunostaining: Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

  • Microscopy and Analysis: Visualize the fluorescent foci using a fluorescence microscope. The number of foci per cell is quantified to assess the level of DNA damage and repair[5]. An increase in γH2AX foci at later time points post-treatment suggests inhibition of DNA repair[5].

Data Presentation:

TreatmentAverage γH2AX Foci per Cell (1 hour post-IR)Average γH2AX Foci per Cell (24 hours post-IR)
Control21
Irradiation (IR) only255
Triapine + IR2620

Experimental Workflow Diagram:

gH2AX Assay Workflow A Plate cells on coverslips B Treat with Triapine +/- Irradiation A->B C Fix and Permeabilize Cells B->C D Incubate with Primary Antibody (anti-γH2AX) C->D E Incubate with Fluorescent Secondary Antibody D->E F Visualize and Quantify Foci via Microscopy E->F

Figure 2: Workflow for γH2AX foci formation assay.
Homologous Recombination Repair (HRR) Assay

Experimental Protocol: DR-GFP Reporter Assay

This assay measures the efficiency of homologous recombination repair in cells.

  • Cell Line: Utilize a cell line containing a DR-GFP reporter cassette.

  • Transfection: Transfect cells with an I-SceI expression vector to induce a DNA double-strand break in the reporter.

  • Treatment: Treat the cells with Triapine.

  • Flow Cytometry: After 48-72 hours, analyze the cells by flow cytometry to quantify the percentage of GFP-positive cells, which indicates successful HRR[4].

Data Presentation:

Treatment% GFP-Positive Cells (HRR Efficiency)
Control100
Triapine (1 µM)45
Triapine (10 µM)15

In Vivo Efficacy Assessment

In vivo studies are critical for evaluating the therapeutic potential of Triapine in a whole-organism context.

Experimental Protocol: Xenograft Tumor Model

  • Tumor Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment Administration: Administer Triapine via an appropriate route (e.g., intraperitoneal injection), alone or in combination with other chemotherapeutic agents[1].

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Endpoint: Continue treatment and monitoring until tumors reach a predetermined size or for a specified duration. The delay in tumor growth is a key efficacy parameter[4][5].

Data Presentation:

Treatment GroupAverage Tumor Volume (Day 21) (mm³)Tumor Growth Delay (days)
Vehicle Control15000
Cisplatin90010
Triapine11007
Triapine + Cisplatin45025

In Vivo Experimental Workflow Diagram:

Xenograft Model Workflow A Implant Cancer Cells in Mice B Allow Tumor Establishment A->B C Randomize into Treatment Groups B->C D Administer Triapine +/- Other Agents C->D E Measure Tumor Volume Regularly D->E F Analyze Tumor Growth Delay E->F Efficacy Assessment Logic cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development invitro In Vitro Assays (Cytotoxicity, Mechanism) invivo In Vivo Models (Tumor Growth Inhibition) invitro->invivo Informs phaseI Phase I Trials (Safety, Dosing) invivo->phaseI Supports IND Application phaseII Phase II Trials (Efficacy, Side Effects) phaseI->phaseII phaseIII Phase III Trials (Comparison to Standard of Care) phaseII->phaseIII

References

Unraveling the Role of CAS 60864-48-4 in High-Throughput Screening: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, the chemical identity of the compound designated by CAS number 60864-48-4 remains elusive. Initial searches across multiple chemical databases and supplier websites have not yielded a definitive chemical name, structure, or associated biological data. One supplier lists a molecular formula of C23H27FO7, but this information is not corroborated by other sources, and searches based on this formula have not led to the conclusive identification of CAS 60864-48-4.

Without a confirmed chemical identity, it is not possible to provide detailed application notes and protocols for the use of this specific compound in high-throughput screening (HTS) assays as requested. Information regarding its biological targets, mechanism of action, and relevant signaling pathways is essential for developing meaningful and accurate experimental designs.

However, to provide a valuable resource for researchers interested in the broader class of compounds to which CAS 60864-48-4 may belong, this document will focus on the application of quinazolinone derivatives in HTS. The quinazolinone scaffold is a common feature in many biologically active molecules and is frequently explored in drug discovery programs. This guide will offer general protocols and application notes relevant to the screening of quinazolinone-based compound libraries.

Application Notes: High-Throughput Screening of Quinazolinone Derivatives

Quinazolinone derivatives have demonstrated a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral effects. Their diverse pharmacological profiles make them attractive candidates for HTS campaigns aimed at identifying novel therapeutic agents.

Common Biological Targets for Quinazolinone Derivatives:

  • Kinases: Many quinazolinone-based compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Assays targeting kinases such as EGFR, VEGFR, and CDKs are common in cancer drug discovery.

  • G-protein coupled receptors (GPCRs): As key players in signal transduction, GPCRs are another major class of drug targets. HTS assays for GPCRs often involve measuring changes in second messenger levels (e.g., cAMP or Ca2+) or receptor-ligand binding.

  • Enzymes: Quinazolinones can also target other enzyme classes, such as phosphodiesterases and histone deacetylases (HDACs).

  • Ion Channels: Modulation of ion channel activity is another area where quinazolinone derivatives have shown promise.

Table 1: Exemplary High-Throughput Screening Assays for Quinazolinone Libraries

Assay TypeTarget ClassPrincipleReadout
Biochemical Assays
Kinase Activity AssayProtein KinasesMeasurement of ATP consumption or product formation (e.g., phosphopeptide).Luminescence, Fluorescence (e.g., FRET, FP), Absorbance
Enzyme Inhibition AssayVarious EnzymesMeasurement of substrate conversion to product in the presence of the test compound.Colorimetric, Fluorometric, Luminescent
Binding AssayReceptors, EnzymesDetection of the binding of a labeled ligand to the target protein.Radiometric, Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR)
Cell-Based Assays
Cell Proliferation/Viability-Measurement of metabolic activity or cell number.Colorimetric (e.g., MTT, XTT), Fluorometric (e.g., resazurin), Luminescent (e.g., CellTiter-Glo)
Reporter Gene AssayTranscription Factors, Signaling PathwaysMeasurement of the expression of a reporter gene (e.g., luciferase, β-galactosidase) under the control of a specific promoter.Luminescence, Colorimetric
Second Messenger AssayGPCRs, Signaling PathwaysQuantification of intracellular second messengers like cAMP or calcium.Fluorescence (e.g., FRET-based biosensors), Luminescence (e.g., GloSensor)
High-Content ScreeningMultipleAutomated microscopy and image analysis to measure various cellular parameters (e.g., protein localization, morphology).Fluorescence Imaging

Experimental Protocols: General Methodologies for HTS

The following are generalized protocols that can be adapted for screening libraries of quinazolinone derivatives against various target classes.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based ATP Detection)

This protocol describes a common method for identifying kinase inhibitors by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (e.g., quinazolinone library) dissolved in DMSO

  • ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of test compounds and controls (positive and negative) into the wells of a 384-well plate.

  • Enzyme and Substrate Preparation: Prepare a solution containing the kinase and its substrate in the kinase reaction buffer.

  • Enzyme/Substrate Addition: Add the kinase/substrate solution to the wells containing the compounds.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.

  • Signal Measurement: Incubate the plate for a short period (e.g., 10 minutes) to stabilize the signal and then measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

Protocol 2: Cell-Based Reporter Gene Assay for Signaling Pathway Modulation

This protocol outlines a method to screen for compounds that modulate a specific signaling pathway using a reporter gene assay.

Materials:

  • A stable cell line expressing the target of interest and a reporter gene construct (e.g., Luciferase under the control of a pathway-responsive promoter).

  • Cell culture medium and supplements.

  • Test compounds (e.g., quinazolinone library) dissolved in DMSO.

  • Agonist or antagonist for the signaling pathway (for controls).

  • Luciferase assay reagent.

  • White, clear-bottom 384-well cell culture plates.

  • Automated liquid handling system.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Cell Seeding: Seed the cells into the 384-well plates at a predetermined density and allow them to attach overnight.

  • Compound Addition: Add the test compounds and controls to the appropriate wells.

  • Cell Stimulation (if required): For antagonist screening, add an agonist to stimulate the pathway.

  • Incubation: Incubate the plates for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

  • Cell Lysis and Reporter Detection: Add the luciferase assay reagent to lyse the cells and initiate the luminescent reaction.

  • Signal Measurement: Measure the luminescence in each well using a plate reader.

  • Data Analysis: Normalize the data and calculate the percent activation or inhibition for each compound.

Visualizing HTS Workflows and Signaling Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following are examples of how Graphviz (DOT language) can be used to create such diagrams.

HTS_Workflow cluster_prep Assay Preparation cluster_exec Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (Quinazolinone Library) Assay_Incubation Assay Incubation Compound_Plating->Assay_Incubation Reagent_Prep Reagent Preparation (Enzyme, Substrate, Cells) Reagent_Prep->Assay_Incubation Signal_Detection Signal Detection (Luminescence/Fluorescence) Assay_Incubation->Signal_Detection Data_Normalization Data Normalization Signal_Detection->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification

Caption: A generalized workflow for a high-throughput screening campaign.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Quinazolinone_Inhibitor Quinazolinone Inhibitor Quinazolinone_Inhibitor->Receptor

Caption: A simplified representation of a kinase signaling pathway often targeted by quinazolinone inhibitors.

While the specific identity of CAS 60864-48-4 could not be determined, the broader class of quinazolinone derivatives represents a rich source of potential drug candidates. The application notes, generalized protocols, and workflow diagrams provided here offer a foundational resource for researchers embarking on HTS campaigns with quinazolinone-based compound libraries. Successful screening efforts will depend on the careful selection of assays, optimization of experimental conditions, and rigorous data analysis to identify promising lead compounds for further development. It is recommended that researchers verify the identity and purity of any compound, including those referenced by a CAS number, from a reliable source before initiating any screening experiments.

Troubleshooting & Optimization

Technical Support Center: 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate, a known impurity of Dexamethasone, often referred to as Dexamethasone EP Impurity I.

Frequently Asked Questions (FAQs)

Q1: What is 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate and why is it important in my experiments?

A1: This compound is a process-related impurity and a potential degradation product of Dexamethasone, a potent synthetic glucocorticoid. In pharmaceutical development and quality control, it is crucial to monitor and control such impurities to ensure the safety and efficacy of the final drug product. For researchers, understanding the biological activity and potential interference of this impurity is essential for accurate interpretation of experimental results, especially in sensitive assays.

Q2: Where can I obtain a reference standard for this compound?

A2: Several chemical suppliers offer Dexamethasone EP Impurity I as a reference standard. It is recommended to purchase from a reputable vendor who provides a comprehensive Certificate of Analysis (CoA) including identity confirmation (¹H NMR, ¹³C NMR, MS, IR) and purity data (HPLC).[1][2]

Q3: What are the typical storage conditions for this compound?

A3: Steroid compounds, especially those with reactive functional groups like epoxides, should be stored in well-sealed containers, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) or freezing is often recommended to minimize degradation. Always refer to the supplier's instructions for specific storage conditions.[3]

Troubleshooting Guide

Synthesis & Purification

Q4: I am attempting to synthesize this epoxide derivative but am getting a low yield. What are the common pitfalls?

A4: The synthesis of steroid epoxides can be challenging due to the complex stereochemistry and potential for side reactions. Common issues include:

  • Incomplete reaction: The epoxidation of the Δ⁹(¹¹) double bond in a dexamethasone precursor may not go to completion.

  • Side reactions: The presence of other reactive functional groups can lead to the formation of byproducts.

  • Stereoselectivity issues: Achieving the desired β-epoxide configuration can be difficult and may result in a mixture of isomers.

  • Product degradation: The epoxide ring can be sensitive to acidic or basic conditions used during workup and purification.

Troubleshooting Table: Synthesis

ProblemPossible CauseSuggested Solution
Low Yield Incomplete conversion of starting material.Increase reaction time, temperature, or concentration of the epoxidizing agent (e.g., m-CPBA). Monitor the reaction closely by TLC or HPLC.
Formation of byproducts.Use a more selective epoxidizing agent. Protect other reactive functional groups if necessary. Optimize reaction conditions (solvent, temperature, pH).
Product degradation during workup or purification.Use neutral or buffered conditions for workup. Employ milder purification techniques like flash chromatography with a neutral stationary phase. Avoid prolonged exposure to strong acids or bases.
Mixture of Isomers Non-stereoselective epoxidation.Utilize a stereoselective epoxidation method, potentially using a chiral catalyst or directing group.

Q5: I am having difficulty purifying the target compound from the reaction mixture. What purification strategies are recommended?

A5: Purification of steroid isomers and related impurities often requires high-resolution chromatographic techniques.

Troubleshooting Table: Purification

ProblemPossible CauseSuggested Solution
Poor Separation by Flash Chromatography Similar polarity of the target compound and impurities.Use a high-performance flash chromatography system with fine-particle silica gel. Employ a shallow gradient elution. Consider using a different solvent system.
On-column degradation.Neutralize the silica gel by pre-treating with a base like triethylamine if the compound is acid-sensitive.
Co-elution in HPLC Inadequate HPLC method.Optimize the HPLC method by screening different columns (e.g., C18, C8, Phenyl-Hexyl), mobile phase compositions (acetonitrile, methanol, water), and pH.[4][5][6]

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification Start Dexamethasone Precursor Reaction Epoxidation Reaction (e.g., m-CPBA) Start->Reaction Workup Aqueous Workup (Neutral pH) Reaction->Workup Crude Crude Product Workup->Crude Flash Flash Chromatography Crude->Flash HPLC_prep Preparative HPLC Flash->HPLC_prep Characterization Characterization (NMR, MS, IR) HPLC_prep->Characterization

Caption: A general workflow for the synthesis and purification of the epoxide impurity.

Analytical Characterization

Q6: I am seeing an unexpected peak in my HPLC analysis of a dexamethasone sample. Could it be this epoxide impurity?

A6: It is possible. The epoxide impurity will have a different retention time than dexamethasone. To confirm its identity, you should:

  • Obtain a reference standard: The most reliable way to identify the peak is to run a certified reference standard of Dexamethasone EP Impurity I under the same HPLC conditions.[1]

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. The epoxide will have a different mass-to-charge ratio (m/z) than dexamethasone.

  • Forced Degradation Studies: Subject your dexamethasone sample to stress conditions (acidic, basic, oxidative, photolytic, thermal) and monitor for the appearance and growth of the impurity peak.[4][7][8] This can provide evidence that the peak is a degradation product.

HPLC Method Parameters for Dexamethasone and Impurities

ParameterUSP Monograph Method[5][9]Alternative Method[4]
Column Titan™ C18 (10 cm x 2.1 mm, 1.9 µm)Zorbax Eclipse XDB C8
Mobile Phase A 3.4 g/L monobasic potassium phosphate (pH 3.0)Varies
Mobile Phase B AcetonitrileAcetonitrile
Elution GradientGradient
Detection UV at 240 nmUV at 239 nm

Q7: My analytical results are inconsistent. What could be causing the variability?

A7: Inconsistent results can stem from several factors related to sample stability and the analytical method itself.

Troubleshooting Table: Analytical Variability

ProblemPossible CauseSuggested Solution
Inconsistent Peak Areas Sample degradation in solution.Prepare fresh solutions daily. Store stock solutions at low temperatures and protected from light. Evaluate the stability of the analyte in the chosen solvent.
Inconsistent injection volume.Ensure the autosampler is functioning correctly and properly calibrated.
Shifting Retention Times Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Column degradation.Use a guard column and ensure the mobile phase pH is within the column's stable range.

Logical Diagram for Peak Identification

G cluster_results Confirmation Start Unexpected Peak in Dexamethasone HPLC Step1 Compare Retention Time with Reference Standard Start->Step1 Step2 Analyze by LC-MS Start->Step2 Step3 Perform Forced Degradation Study Start->Step3 Result1 Matching RT Step1->Result1 Result2 Correct m/z Step2->Result2 Result3 Peak Increases Under Stress Step3->Result3 Conclusion Conclusion Result1->Conclusion Identified as Epoxide Impurity Result2->Conclusion Result3->Conclusion

Caption: A logical workflow for identifying an unknown peak in an HPLC chromatogram.

Biological Assays

Q8: I am using an immunoassay to measure a steroid hormone, and my results seem unexpectedly high after treating my cells with a dexamethasone formulation. Could the epoxide impurity be interfering?

A8: Yes, cross-reactivity in immunoassays is a common issue, especially with structurally similar molecules like steroids.[10][11][12] The antibodies used in the assay may recognize and bind to the epoxide impurity, leading to a falsely elevated signal.

Troubleshooting Table: Immunoassay Interference

ProblemPossible CauseSuggested Solution
Falsely Elevated Results Antibody cross-reactivity with the epoxide impurity.Test the purified epoxide impurity alone in the immunoassay to determine its degree of cross-reactivity.
If cross-reactivity is significant, consider using a more specific analytical method like LC-MS/MS for quantification.
Consult the immunoassay kit manufacturer for data on cross-reactivity with related compounds.

Signaling Pathway Illustrating Potential for Off-Target Effects

G Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds Impurity Epoxide Impurity Impurity->GR Potential Binding OffTarget Off-Target Effects/ Assay Interference Impurity->OffTarget Response Desired Anti-inflammatory Response GR->Response

Caption: Potential for both Dexamethasone and its epoxide impurity to interact with the Glucocorticoid Receptor.

Experimental Protocols

Note: A detailed, publicly available synthesis protocol for 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is not readily found in the literature. The general approach involves the stereoselective epoxidation of a suitable dexamethasone precursor. It is highly recommended to obtain a certified reference standard for experimental use.

General Protocol for HPLC Analysis of Dexamethasone and Impurities (Based on USP Monograph) [5][9]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of 3.4 g/L monobasic potassium phosphate in water. Adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of the Dexamethasone reference standard and the Epoxide Impurity reference standard in a suitable diluent (e.g., acetonitrile/water mixture).

    • Prepare working standards by diluting the stock solutions to the desired concentration range.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing dexamethasone in the diluent to achieve a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 10 cm x 2.1 mm, 1.9 µm).

    • Flow Rate: As per column specifications (e.g., 0.5 mL/min).

    • Column Temperature: 40 °C.

    • Detection: UV at 240 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • Start with a high percentage of Mobile Phase A.

      • Gradually increase the percentage of Mobile Phase B over a set time to elute the compounds.

      • Include a column wash and re-equilibration step.

  • Analysis:

    • Inject the standard and sample solutions.

    • Identify the peaks based on the retention times of the reference standards.

    • Quantify the impurity based on the peak area relative to the standard.

References

Technical Support Center: Addressing Off-Target Effects of Dexamethasone Epoxide in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic glucocorticoid, Einecs 262-488-3, also known as Dexamethasone 9,11-Epoxide. This guide focuses on understanding and mitigating the off-target effects of this compound in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the European Inventory of Existing Commercial Chemical Substances number for the compound 9β,11β-epoxy-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione, a synthetic glucocorticoid. It is structurally related to dexamethasone and its primary mechanism of action is through binding to the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus where it acts as a ligand-activated transcription factor, modulating the expression of a wide range of genes. This can lead to both desired anti-inflammatory effects and undesired off-target effects.

Q2: What are the known off-target effects of this compound in cell lines?

A2: The off-target effects of synthetic glucocorticoids like Dexamethasone Epoxide are primarily mediated by the glucocorticoid receptor (GR) and can be broadly categorized as:

  • Transcriptional Off-Targets: The GR can bind to non-canonical DNA sequences or interact with other transcription factors, leading to the unintended activation or repression of genes not directly related to the intended therapeutic effect.

  • Signaling Pathway Crosstalk: This compound can influence the activity of other critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[1][2] These interactions can lead to a variety of cellular responses, including changes in proliferation, apoptosis, and metabolism.

Q3: How can I determine if the observed cellular phenotype is an off-target effect?

A3: Distinguishing between on-target and off-target effects is crucial. A common strategy involves using a GR antagonist, such as RU486. If the observed phenotype is reversed or blocked by the co-administration of a GR antagonist, it is likely a GR-mediated effect (though it could still be an "off-target" gene regulated by GR). Further validation can be achieved through techniques like siRNA-mediated knockdown of the GR. If the effect persists even after GR knockdown, it is likely a true off-target effect, independent of the GR.

Q4: What are some common issues encountered when working with this compound in cell culture?

A4: Researchers may encounter several challenges, including:

  • Cell Growth Inhibition: Glucocorticoids can inhibit the proliferation of certain cell types.[3]

  • Induction of Apoptosis: In some cell lines, this compound can induce programmed cell death.

  • Altered Cell Morphology: Changes in cell shape and adherence may be observed.

  • Variability in Response: The cellular response can vary significantly between different cell lines and even between different passages of the same cell line.

For general cell culture troubleshooting, refer to established guides on maintaining healthy cell cultures and preventing contamination.

Troubleshooting Guides

Problem 1: Unexpected Changes in Cell Viability or Proliferation
Observation Potential Cause Troubleshooting Steps
Decreased cell viability at expected therapeutic concentrations. The cell line may be particularly sensitive to the cytotoxic effects of the compound.1. Perform a dose-response curve: Determine the IC50 value for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). 2. Reduce the concentration: Use the lowest effective concentration that elicits the desired on-target effect. 3. Shorten the treatment duration: Assess if a shorter exposure time can achieve the desired outcome while minimizing toxicity.
Inhibition of cell proliferation. The compound may be inducing cell cycle arrest.1. Perform cell cycle analysis: Use flow cytometry with propidium iodide staining to assess the distribution of cells in different phases of the cell cycle. 2. Investigate cell cycle regulators: Analyze the expression of key cell cycle proteins (e.g., cyclins, CDKs) by western blotting.
Inconsistent results between experiments. 1. Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses. 2. Serum variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous hormones that may interfere with the experiment.1. Use low-passage cells: Maintain a consistent and low passage number for your experiments. 2. Use charcoal-stripped FBS: This type of FBS has reduced levels of steroid hormones, providing a cleaner background for your experiments.
Problem 2: Suspected Off-Target Signaling Pathway Activation
Observation Potential Cause Troubleshooting Steps
Changes in the phosphorylation status of key signaling proteins (e.g., p38 MAPK, Akt). The compound is modulating the activity of upstream kinases or phosphatases.1. Confirm with specific inhibitors: Use well-characterized inhibitors of the suspected pathway to see if the observed effect is blocked. 2. Perform a time-course experiment: Analyze the phosphorylation status of key proteins at different time points after treatment to understand the kinetics of the response. 3. Investigate upstream regulators: Examine the activity of kinases and phosphatases known to regulate the affected pathway.
Unexpected changes in gene expression downstream of a signaling pathway. The compound is indirectly affecting gene expression through signaling crosstalk.1. Use pathway-specific reporters: Transfect cells with reporter constructs (e.g., NF-κB luciferase reporter) to directly measure the activity of the signaling pathway. 2. Perform RNA-sequencing: Analyze global gene expression changes to identify affected pathways using bioinformatics tools.

Quantitative Data Summary

The following tables summarize quantitative data related to the off-target effects of dexamethasone, a closely related synthetic glucocorticoid. These values can serve as a starting point for designing experiments with Dexamethasone Epoxide.

Table 1: Dose-Dependent Induction of MAPK Phosphatase 1 (MKP-1) by Dexamethasone in HeLa Cells

Dexamethasone ConcentrationMKP-1 mRNA Induction (Fold Change)MKP-1 Protein Induction (Fold Change)
1 nM~1.5~1.2
10 nM~3.0~2.5
100 nM~5.0~4.0

Data adapted from a study on dexamethasone's effect on MAPK signaling. The IC50 for both mRNA and protein induction was observed to be between 1 and 10 nM.[1]

Table 2: Effect of Dexamethasone on Osteoblast Viability and PI3K/Akt Pathway Phosphorylation

Dexamethasone ConcentrationCell Viability (% of Control)p-Akt/Akt Ratio (Fold Change)
10⁻⁹ M~95%~0.9
10⁻⁸ M~80%~0.6
10⁻⁷ M~60%~0.4
10⁻⁶ M~40%~0.2

Data from a study on dexamethasone-induced osteoblast inhibition, showing a dose-dependent decrease in cell viability and suppression of the PI3K/Akt pathway.[2]

Experimental Protocols

Protocol 1: Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Glucocorticoid Receptor (GR) Binding Site Analysis

This protocol is adapted for use in A549 cells, a human lung adenocarcinoma cell line commonly used for studying glucocorticoid action.

1. Cell Culture and Treatment:

  • Culture A549 cells in a complete medium.
  • Treat cells with the desired concentration of Dexamethasone Epoxide or vehicle control (e.g., DMSO) for the specified duration (e.g., 1 hour).

2. Cross-linking:

  • Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.

3. Cell Lysis and Chromatin Shearing:

  • Wash cells with ice-cold PBS and harvest.
  • Lyse the cells and isolate the nuclei.
  • Resuspend the nuclear pellet in a suitable lysis buffer and sonicate the chromatin to an average fragment size of 200-600 bp.

4. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads.
  • Incubate the pre-cleared chromatin with an anti-GR antibody overnight at 4°C.
  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

5. Washing and Elution:

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
  • Elute the chromatin from the beads.

6. Reverse Cross-linking and DNA Purification:

  • Reverse the cross-links by incubating at 65°C overnight with NaCl.
  • Treat with RNase A and Proteinase K to remove RNA and protein.
  • Purify the DNA using a PCR purification kit.

7. Library Preparation and Sequencing:

  • Prepare a DNA library for next-generation sequencing according to the manufacturer's protocol.
  • Perform high-throughput sequencing.

8. Data Analysis:

  • Align the sequencing reads to the reference genome.
  • Use peak-calling algorithms (e.g., MACS2) to identify GR binding sites.
  • Perform downstream analysis such as motif discovery and gene ontology analysis.

Protocol 2: RNA-Sequencing (RNA-Seq) for Transcriptome Analysis

This protocol outlines the general steps for analyzing global gene expression changes in response to Dexamethasone Epoxide treatment.

1. Cell Culture and Treatment:

  • Culture cells in the appropriate medium and treat with Dexamethasone Epoxide or vehicle control for the desired time.

2. RNA Extraction:

  • Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol, RNA extraction kit).
  • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

3. Library Preparation:

  • Deplete ribosomal RNA (rRNA) from the total RNA.
  • Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
  • Synthesize the second strand of cDNA.
  • Perform end-repair, A-tailing, and adapter ligation.
  • Amplify the library by PCR.

4. Sequencing:

  • Perform high-throughput sequencing of the prepared library.

5. Data Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads.
  • Alignment: Align the reads to a reference genome or transcriptome.
  • Quantification: Count the number of reads mapping to each gene.
  • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify differentially expressed genes between treated and control samples.[4]
  • Pathway and Gene Ontology Analysis: Use bioinformatics tools to identify enriched biological pathways and functions among the differentially expressed genes.

Visualizations

experimental_workflow cluster_chip_seq ChIP-Seq Workflow cluster_rna_seq RNA-Seq Workflow cs_start Cell Treatment cs_crosslink Cross-linking cs_start->cs_crosslink cs_lysis Cell Lysis & Sonication cs_crosslink->cs_lysis cs_ip Immunoprecipitation (anti-GR) cs_lysis->cs_ip cs_rev_crosslink Reverse Cross-linking & DNA Purification cs_ip->cs_rev_crosslink cs_seq Sequencing cs_rev_crosslink->cs_seq cs_analysis Data Analysis (Peak Calling) cs_seq->cs_analysis cs_end GR Binding Sites cs_analysis->cs_end rs_start Cell Treatment rs_rna_extraction RNA Extraction rs_start->rs_rna_extraction rs_library_prep Library Preparation rs_rna_extraction->rs_library_prep rs_seq Sequencing rs_library_prep->rs_seq rs_analysis Data Analysis (Differential Expression) rs_seq->rs_analysis rs_end Differentially Expressed Genes rs_analysis->rs_end

Caption: Experimental workflows for ChIP-Seq and RNA-Seq.

signaling_pathways GR Glucocorticoid Receptor (GR) Nucleus Nucleus GR->Nucleus Translocation MAPK MAPK Pathway GR->MAPK Crosstalk PI3K_Akt PI3K/Akt Pathway GR->PI3K_Akt Crosstalk GC Dexamethasone Epoxide GC->GR Gene_Expression Target Gene Expression (On-Target) Nucleus->Gene_Expression Genomic Effects Off_Target_Genes Off-Target Gene Expression Nucleus->Off_Target_Genes Off-Target Genomic Effects

Caption: Glucocorticoid receptor signaling and off-target pathways.

troubleshooting_logic Start Unexpected Cellular Phenotype Observed Is_Viability_Affected Is cell viability/proliferation affected? Start->Is_Viability_Affected Dose_Response Perform Dose-Response Curve Is_Viability_Affected->Dose_Response Yes Is_Signaling_Altered Is a signaling pathway altered? Is_Viability_Affected->Is_Signaling_Altered No Cell_Cycle_Analysis Perform Cell Cycle Analysis Dose_Response->Cell_Cycle_Analysis GR_Antagonist Use GR Antagonist (e.g., RU486) Cell_Cycle_Analysis->GR_Antagonist Use_Inhibitors Use Specific Pathway Inhibitors Is_Signaling_Altered->Use_Inhibitors Yes Is_Signaling_Altered->GR_Antagonist No Time_Course Perform Time-Course Experiment Use_Inhibitors->Time_Course Time_Course->GR_Antagonist Is_Effect_Blocked Is the effect blocked? GR_Antagonist->Is_Effect_Blocked GR_Mediated Likely GR-Mediated Effect Is_Effect_Blocked->GR_Mediated Yes Non_GR_Mediated Likely Non-GR Mediated Off-Target Effect Is_Effect_Blocked->Non_GR_Mediated No

Caption: Troubleshooting logic for off-target effects.

References

Technical Support Center: Overcoming Resistance to CAS 60864-48-4 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Data Unavailability Notice

Our comprehensive search for scientific literature and experimental data regarding acquired resistance to the compound identified by CAS number 60864-48-4, chemically known as 9ß,11a-epoxy-6ß-fluoro-16a,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate, in cancer cell lines has yielded no specific results.

To date, there is no publicly available research detailing the mechanisms of resistance to this particular compound, nor are there established protocols or strategies to overcome such resistance. The scientific community has not yet published studies that would provide the necessary data to construct troubleshooting guides, frequently asked questions, or detailed experimental protocols as requested.

We regret that we are unable to provide the specific technical support content you require at this time. We recommend monitoring scientific databases and publications for any future research that may address resistance to this compound.

Should you have data or preliminary observations from your own experiments that you would like to discuss in a confidential setting, we would be happy to connect you with our team of technical specialists who may be able to provide general guidance on experimental design for resistance studies.

Technical Support Center: Optimization of Incubation Times for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The provided CAS number 60864-48-4 is ambiguous in scientific literature. This guide focuses on derivatives of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole , a compound class extensively studied for its therapeutic potential, particularly as inhibitors of the WDR5-WIN site in cancer therapy and for its antimicrobial properties. Researchers should verify the specific identity and characteristics of their compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for treatments with 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives in a cancer context?

A1: Many derivatives of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole function as inhibitors of the WD repeat-containing protein 5 (WDR5).[1][2][3] Specifically, they often target the WDR5-interaction (WIN) site, disrupting the interaction between WDR5 and its binding partners, such as the oncoprotein MYC.[4][5] This can lead to the downregulation of MYC target genes involved in cell proliferation and survival.

Q2: What are the typical applications of these compounds outside of cancer research?

A2: Derivatives of the imidazole core structure have demonstrated significant antibacterial and antifungal activity.[6][7][8] Therefore, optimizing incubation times is also critical for antimicrobial susceptibility testing.

Q3: How long should I incubate my cells with a 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivative?

A3: The optimal incubation time is highly dependent on the specific derivative, its concentration, the cell type or microbial strain, and the biological question being addressed. For anticancer assays, incubation times can range from 24 hours to several days.[9][10] For antimicrobial assays, incubation is typically between 24 and 48 hours.[3][7] It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.

Q4: Should I refresh the media and compound during a long incubation period?

A4: For incubation periods longer than 24-48 hours, it is good practice to refresh the media and re-add the compound to maintain a consistent concentration and ensure cell health. However, the necessity of this step depends on the stability of the compound and the metabolic rate of the cells.

Troubleshooting Guides

Anticancer Assays

Issue 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, edge effects in the microplate, or compound precipitation.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.

    • To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media.

    • Visually inspect the compound in solution for any signs of precipitation. If necessary, adjust the solvent or concentration.

Issue 2: No observable effect on cell viability.

  • Possible Cause: Incubation time is too short, compound concentration is too low, or the cell line is resistant.

  • Troubleshooting Steps:

    • Perform a time-course experiment, testing a range of incubation times (e.g., 24, 48, 72 hours).

    • Conduct a dose-response experiment with a wider range of concentrations.

    • Verify the expression of the target (WDR5) in your cell line.

Antimicrobial Assays

Issue 3: Inconsistent Minimum Inhibitory Concentration (MIC) values.

  • Possible Cause: Inoculum size is not standardized, or incubation time is insufficient for visible growth.

  • Troubleshooting Steps:

    • Standardize the inoculum to a 0.5 McFarland standard.

    • Ensure the incubation period is sufficient for the control group (no compound) to show robust growth. For some slower-growing fungi, this may require more than 48 hours.[7]

Issue 4: High background signal in fluorescence-based viability assays.

  • Possible Cause: Autofluorescence from the compound, media, or cells. Non-specific binding of fluorescent dyes.

  • Troubleshooting Steps:

    • Include a "compound only" control (no cells) to measure the intrinsic fluorescence of the derivative.

    • Use phenol red-free media, as phenol red can contribute to background fluorescence.[11]

    • Optimize the concentration of the fluorescent dye and the staining incubation time to maximize the signal-to-noise ratio.

    • Wash cells thoroughly after staining to remove unbound dye.[12][13]

Data Presentation

The following tables provide example incubation times and conditions for the well-characterized WDR5-WIN site inhibitor, OICR-9429, which can serve as a starting point for optimizing experiments with novel 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives.

Table 1: Incubation Times for OICR-9429 in Cancer Cell Lines

Cell LineAssay TypeConcentration RangeIncubation TimeEndpoint MeasuredReference
Bladder Cancer (T24, UM-UC-3)Cell Viability0-10 µM48 hoursCell Viability[9]
Bladder Cancer (T24, UM-UC-3)Apoptosis70-240 µM24 hoursApoptosis Rate[9]
Prostate Cancer (DU145, PC-3)Cell ViabilityVaries48 hoursCell Viability (MTT)[1]
Acute Myeloid Leukemia (Primary)Cell ViabilityVaries72 hoursCell Viability (CellTiter-Glo)[14]
Triple-Negative Breast Cancer (MDA-MB-231)Gene ExpressionVaries3 daysHOTTIP lncRNA levels[10]

Table 2: Incubation Times for Antifungal Susceptibility Testing of Imidazole Derivatives

Fungal SpeciesAssay TypeIncubation TimeEndpoint MeasuredReference
Candida spp.Broth Microdilution24 and 48 hoursMinimum Inhibitory Concentration (MIC)[7]
Candida spp.Agar Diffusion24-48 hoursZone of Inhibition[3]
Aspergillus spp.Agar Screen48 hoursGrowth vs. No Growth[15]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for Anticancer Activity
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivative in culture media.

  • Treatment: Add the compound dilutions to the cells. Include vehicle-only controls.

  • Incubation: Incubate separate plates for different durations (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Plot cell viability against compound concentration for each incubation time to determine the IC50 value. The optimal incubation time is typically the shortest duration that yields a potent and reproducible IC50.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, prepare serial dilutions of the compound in the appropriate broth medium (e.g., RPMI for fungi).

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 35°C for Candida spp.) for 24 to 48 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizations

WDR5-MYC Signaling Pathway

WDR5_MYC_Pathway cluster_nucleus Nucleus cluster_complex MYC/MAX Complex WDR5 WDR5 MYC MYC WDR5->MYC Interaction DNA DNA (E-box) WDR5->DNA Recruits MYC to chromatin MAX MAX MYC->MAX Dimerizes MYC->DNA MAX->DNA Compound 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazole derivative Compound->WDR5 Inhibits WIN site Transcription Transcription of Target Genes DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: WDR5-MYC signaling pathway and the inhibitory action of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives.

Experimental Workflow for Optimizing Incubation Time

Optimization_Workflow start Start: Define Experimental Goals prepare_cells Prepare Cells/Microbes (Standardized Inoculum) start->prepare_cells prepare_compound Prepare Compound Dilutions start->prepare_compound setup_assay Set Up Assay Plates prepare_cells->setup_assay prepare_compound->setup_assay incubate_24h Incubate 24h setup_assay->incubate_24h incubate_48h Incubate 48h setup_assay->incubate_48h incubate_72h Incubate 72h setup_assay->incubate_72h measure_endpoint Measure Endpoint (e.g., Viability, MIC) incubate_24h->measure_endpoint incubate_48h->measure_endpoint incubate_72h->measure_endpoint analyze_data Analyze Data (e.g., IC50, MIC) measure_endpoint->analyze_data is_optimal Is Incubation Time Optimal? analyze_data->is_optimal end End: Optimized Protocol is_optimal->end Yes troubleshoot Troubleshoot (See Guides) is_optimal->troubleshoot No troubleshoot->start

Caption: A logical workflow for determining the optimal incubation time in cell-based assays.

References

Technical Support Center: Synthesis of 4-Anilino-1-boc-piperidine (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Anilino-1-boc-piperidine, a key intermediate in the development of various pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for 4-Anilino-1-boc-piperidine?

A1: The most common and established method is the reductive amination of N-Boc-4-piperidone with aniline.[1] This reaction is typically carried out using a reducing agent such as sodium triacetoxyborohydride (STAB) in a suitable solvent like dichloromethane (DCM).[1]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperature, the stoichiometry of reactants, and the purity of the starting materials. The reaction is often initiated at a low temperature (e.g., in an ice bath) and then allowed to warm to room temperature.[1]

Q3: Why is 4-Anilino-1-boc-piperidine significant in drug development?

A3: 4-Anilino-1-boc-piperidine is a crucial precursor in the synthesis of 4-anilinopiperidine.[2][3][4] The 4-anilinopiperidine scaffold is a core component of many synthetic opioids, including fentanyl and its analogues.[5][6][7] Therefore, this intermediate is of significant interest to researchers in the fields of medicinal chemistry and drug development.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive reducing agent (e.g., STAB).Use a fresh batch of sodium triacetoxyborohydride. Ensure it has been stored under anhydrous conditions.
Impure starting materials (N-Boc-4-piperidone or aniline).Purify the starting materials before use. Aniline can be distilled, and N-Boc-4-piperidone can be recrystallized or purified by column chromatography.
Incorrect reaction pH.The reductive amination is typically carried out under mildly acidic conditions. The addition of acetic acid is common to facilitate the formation of the iminium intermediate.[1]
Presence of Multiple Spots on TLC (Impure Product) Incomplete reaction.Extend the reaction time and monitor the progress by TLC until the starting materials are consumed.
Formation of side-products.Over-reduction or side reactions with impurities can lead to byproducts. Ensure the dropwise addition of the reducing agent at a controlled temperature.
Degradation of the product.The Boc protecting group can be sensitive to strong acids. Avoid harsh acidic conditions during workup and purification. A mild basic wash (e.g., with aqueous NaOH solution) is recommended during the workup.[1]
Difficulty in Product Purification Product is an oil and does not crystallize.The product, N-phenyl-N-(piperidin-4-yl)propionamide, has been reported as a brown oil.[1] If direct crystallization is difficult, purification by column chromatography on silica gel is a standard method.
Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography. A gradient elution of ethyl acetate in hexanes is a good starting point.

Experimental Protocol: Reductive Amination for 4-Anilino-1-boc-piperidine Synthesis

This protocol is a general guideline based on literature procedures.[1] Researchers should adapt it to their specific laboratory conditions.

Materials:

  • N-Boc-4-piperidinone

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • 2M Sodium hydroxide (NaOH) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve N-Boc-4-piperidinone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains low.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with a 2M aqueous NaOH solution and stir for 1 hour.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data Summary

Parameter Value Reference
Reactant Stoichiometry
N-Boc-4-piperidinone1.0 eq[1]
Aniline1.1 eq[1]
Sodium triacetoxyborohydride (STAB)1.5 eq[1]
Acetic Acid1.0 eq[1]
Reaction Conditions
SolventDichloromethane[1]
Temperature0°C to Room Temperature[1]
Reaction Time16 hours[1]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_workup Workup & Purification cluster_product Final Product N-Boc-4-piperidone N-Boc-4-piperidone ReactionVessel Reaction in DCM + Acetic Acid + STAB (0°C to RT, 16h) N-Boc-4-piperidone->ReactionVessel Aniline Aniline Aniline->ReactionVessel Quench Quench with 2M NaOH ReactionVessel->Quench Extract Extract with DCM Quench->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 4-Anilino-1-boc-piperidine Purify->Product

Caption: Synthetic workflow for 4-Anilino-1-boc-piperidine.

Troubleshooting_Tree Start Low/No Product Yield? CheckReagents Check Purity & Activity of Starting Materials & Reagents Start->CheckReagents Yes ImpureProduct Impure Product on TLC? Start->ImpureProduct No CheckConditions Verify Reaction Conditions (Temp, Time, pH) CheckReagents->CheckConditions CheckConditions->ImpureProduct IncompleteReaction Extend Reaction Time ImpureProduct->IncompleteReaction Yes PurificationDifficulty Difficulty in Purification? ImpureProduct->PurificationDifficulty No OptimizePurification Optimize Workup & Column Chromatography IncompleteReaction->OptimizePurification OptimizePurification->PurificationDifficulty UseChromatography Employ Column Chromatography PurificationDifficulty->UseChromatography Yes Success Successful Synthesis PurificationDifficulty->Success No OptimizeSolvent Optimize Eluent System UseChromatography->OptimizeSolvent OptimizeSolvent->Success

Caption: Troubleshooting decision tree for synthesis.

References

Validation & Comparative

A Comparative Analysis of Corticosteroid Intermediates: Einecs 262-488-3 vs. Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of steroid chemistry and drug development, a thorough understanding of the structure-activity relationships of corticosteroid molecules is paramount. This guide provides a detailed comparative analysis of Einecs 262-488-3, chemically identified as 9β,11α-epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate, and the well-established synthetic glucocorticoid, dexamethasone. While dexamethasone is a widely utilized anti-inflammatory and immunosuppressive agent, this compound is recognized as a key intermediate in the synthesis of another potent corticosteroid, Paramethasone Acetate, a derivative of dexamethasone itself. This comparative guide is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their chemical properties, inferred biological activities, and detailed experimental protocols for their direct comparison.

Chemical Structure and Properties

A foundational comparison begins with the chemical structures of the two compounds. Both are pregnane-based steroids, featuring the core four-ring structure. Key structural similarities and differences are highlighted below.

Table 1: Chemical and Physical Properties

PropertyThis compoundDexamethasone
Chemical Name 9β,11α-epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione
CAS Number 60864-48-450-02-2
Molecular Formula C23H27FO7C22H29FO5
Molecular Weight 434.46 g/mol 392.46 g/mol
Key Structural Features - 9β,11α-epoxy group - 6β-fluoro substitution - 21-acetate group- 9α-fluoro substitution - 11β-hydroxyl group - 16α-methyl group

Biological Activity and Performance: An Inferential Comparison

Glucocorticoid Receptor Binding Affinity: The anti-inflammatory activity of corticosteroids is primarily mediated through their binding to the GR. The affinity of this binding is a key determinant of a compound's potency. Dexamethasone is known to have a high binding affinity for the GR. The 9α-fluoro and 11β-hydroxyl groups in dexamethasone are crucial for this high affinity. In contrast, this compound possesses a 9β,11α-epoxy group. While epoxidation can sometimes mimic the electronic effects of a hydroxyl group, the stereochemistry and bulk of the epoxy ring would likely result in a different binding affinity compared to dexamethasone. Furthermore, the 6β-fluoro substitution in this compound, as opposed to the 9α-fluoro in dexamethasone, will also influence receptor interaction.

Anti-inflammatory Potency: The anti-inflammatory potency of corticosteroids generally correlates with their GR binding affinity. Dexamethasone is a potent anti-inflammatory agent. Given that this compound is an intermediate in the synthesis of another potent corticosteroid, it is expected to possess significant anti-inflammatory activity. However, without direct experimental comparison, its potency relative to dexamethasone remains to be determined.

Table 2: Comparative Biological Activity (Inferred for this compound)

ParameterThis compound (Inferred)Dexamethasone (Established)
Mechanism of Action Glucocorticoid Receptor (GR) AgonistGlucocorticoid Receptor (GR) Agonist
Relative GR Binding Affinity To be determined experimentallyHigh
Anti-inflammatory Potency To be determined experimentallyPotent

Experimental Protocols for Direct Comparison

To provide a definitive comparison of this compound and dexamethasone, the following experimental protocols are recommended.

Glucocorticoid Receptor (GR) Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Human recombinant Glucocorticoid Receptor (GR)

  • [3H]-Dexamethasone (radiolabeled ligand)

  • Unlabeled dexamethasone (for standard curve)

  • This compound

  • Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Scintillation vials and scintillation fluid

  • Microplate reader with scintillation counting capabilities

Procedure:

  • Prepare a series of dilutions for both unlabeled dexamethasone (for the standard curve) and this compound.

  • In a microplate, add a fixed concentration of GR and [3H]-Dexamethasone to each well.

  • Add the varying concentrations of unlabeled dexamethasone or this compound to the respective wells.

  • Incubate the plate to allow for competitive binding to reach equilibrium.

  • Separate the bound from the free radioligand using a suitable method (e.g., filtration through a glass fiber filter).

  • Measure the radioactivity of the bound ligand in each well using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Dexamethasone (IC50).

  • The relative binding affinity can be determined by comparing the IC50 value of this compound to that of dexamethasone.

In Vitro Anti-inflammatory Assay: Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production

This assay assesses the ability of the test compounds to inhibit the inflammatory response in immune cells stimulated with LPS.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone

  • This compound

  • Cell culture medium and supplements

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Microplate reader for ELISA

Procedure:

  • Culture the cells to the appropriate density in a multi-well plate.

  • Pre-treat the cells with varying concentrations of dexamethasone or this compound for a specified period (e.g., 1 hour).

  • Stimulate the cells with a fixed concentration of LPS to induce an inflammatory response.

  • Incubate the cells for a period sufficient to allow for cytokine production (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using specific ELISA kits.

  • Determine the concentration of each compound that causes a 50% inhibition of cytokine production (IC50).

  • Compare the IC50 values of this compound and dexamethasone to determine their relative anti-inflammatory potency.

Visualizing the Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams are provided.

Glucocorticoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosteroid Corticosteroid (Dexamethasone or this compound) Active_GR_complex Active GR-Corticosteroid Complex Corticosteroid->Active_GR_complex Binds GR Glucocorticoid Receptor (GR) HSP Heat Shock Proteins (HSP) GR_HSP_complex Inactive GR-HSP Complex GR_HSP_complex->Active_GR_complex Dissociates GRE Glucocorticoid Response Element (GRE) Active_GR_complex->GRE Translocates and Binds Transcription_Modulation Modulation of Gene Transcription GRE->Transcription_Modulation Initiates Anti_inflammatory_Proteins Increased Synthesis of Anti-inflammatory Proteins Transcription_Modulation->Anti_inflammatory_Proteins Pro_inflammatory_Cytokines Decreased Synthesis of Pro-inflammatory Cytokines Transcription_Modulation->Pro_inflammatory_Cytokines

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental_Workflow cluster_GR_Binding GR Competitive Binding Assay cluster_Anti_inflammatory Anti-inflammatory Assay (LPS-induced Cytokine Release) GR_Binding_Start Prepare Reagents: GR, [3H]-Dexamethasone, Test Compounds GR_Binding_Incubate Incubate for Competitive Binding GR_Binding_Start->GR_Binding_Incubate GR_Binding_Separate Separate Bound/ Free Ligand GR_Binding_Incubate->GR_Binding_Separate GR_Binding_Measure Measure Radioactivity GR_Binding_Separate->GR_Binding_Measure GR_Binding_Analyze Calculate IC50 & Relative Affinity GR_Binding_Measure->GR_Binding_Analyze AI_Start Culture Immune Cells (e.g., PBMCs) AI_Pretreat Pre-treat with Test Compounds AI_Start->AI_Pretreat AI_Stimulate Stimulate with LPS AI_Pretreat->AI_Stimulate AI_Incubate Incubate for Cytokine Production AI_Stimulate->AI_Incubate AI_Collect Collect Supernatant AI_Incubate->AI_Collect AI_Measure Measure Cytokines (ELISA) AI_Collect->AI_Measure AI_Analyze Calculate IC50 & Relative Potency AI_Measure->AI_Analyze

Caption: Comparative Experimental Workflow.

Conclusion

This guide provides a foundational comparative analysis of this compound and dexamethasone. While a definitive performance comparison requires direct experimental data, the structural relationship and its role as a synthetic intermediate strongly suggest that this compound possesses significant corticosteroid activity. The provided experimental protocols offer a clear path for researchers to quantify the relative glucocorticoid receptor binding affinity and anti-inflammatory potency of these two compounds. Such data would be invaluable for a more complete understanding of the structure-activity relationships within this class of potent therapeutic agents and for the development of novel anti-inflammatory drugs.

Cross-Reactivity of 6-Acetylmorphine (CAS 60864-48-4) in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 6-acetylmorphine (6-AM), the unique metabolite of heroin, in commercially available immunoassays. Understanding the specificity of these assays is critical for accurate detection of heroin use and for avoiding false-positive results from other structurally related opioid compounds. This document summarizes quantitative cross-reactivity data, details the experimental principles of the assays, and provides a visual representation of the competitive immunoassay workflow.

Performance Comparison of 6-AM Immunoassays

The cross-reactivity of an immunoassay determines its specificity. The following tables summarize the cross-reactivity of various opioid compounds with two widely used commercial immunoassays for the detection of 6-acetylmorphine (6-AM): the CEDIA™ Heroin Metabolite (6-AM) Assay and the Syva® EMIT® II Plus 6-Acetylmorphine Assay. The data is compiled from product inserts and comparative studies.

It is important to note that a lower percentage of cross-reactivity indicates higher specificity of the assay for the target analyte (6-AM).

Table 1: Cross-Reactivity of Opioid Compounds with the CEDIA™ Heroin Metabolite (6-AM) Assay

CompoundConcentration Tested (ng/mL)Result% Cross-Reactivity
6-Acetylmorphine10Positive100%[1]
Heroin160PositiveNot explicitly stated, but positive at this concentration[1]
Morphine15,000PositiveMinimal, but can cause a positive result at high concentrations[2]
Hydromorphone20,000PositiveMinimal, but can cause a positive result at high concentrations[2]
CodeineNot specifiedMinimalNot specified
Morphine-3-glucuronideNot specifiedMinimalNot specified
Morphine-6-glucuronideNot specifiedMinimalNot specified

Note: The CEDIA assay has a cutoff concentration of 10 ng/mL for 6-AM. A drug was considered to cross-react if the observed 6-Acetylmorphine concentration result exceeded this cutoff.[1]

Table 2: Cross-Reactivity of Opioid Compounds with the Syva® EMIT® II Plus 6-Acetylmorphine Assay

CompoundConcentration Tested (ng/mL)Result% Cross-Reactivity
6-Acetylmorphine10Positive100%
Morphine>100,000Negative<0.01%[2]
Morphine Metabolites>100,000NegativeNo cross-reactivity at the concentrations tested[2]
HydrocodoneNot specifiedNegative<0.01%[2]
HydromorphoneNot specifiedNegative<0.01%[2]
OxycodoneNot specifiedNegative<0.01%[2]
OxymorphoneNot specifiedNegative<0.01%[2]
CodeineNot specifiedNegative<0.01%[2]

Note: The EMIT® II Plus assay demonstrates high specificity for 6-AM with minimal cross-reactivity to morphine, its metabolites, and other common analgesics.[3][4]

Experimental Protocols

The CEDIA™ and EMIT® II Plus assays are both homogeneous enzyme immunoassays based on the principle of competition.[1][5] A specific antibody to 6-AM is used, along with an enzyme-labeled drug conjugate.

Principle of Competitive Homogeneous Enzyme Immunoassay

In these assays, the enzyme-labeled 6-AM (conjugate) competes with any 6-AM present in the urine sample for a limited number of antibody binding sites.

  • In the absence of 6-AM in the sample: The antibody binds to the enzyme-labeled 6-AM, causing a decrease in enzyme activity.

  • In the presence of 6-AM in the sample: The 6-AM from the sample binds to the antibody, leaving the enzyme-labeled 6-AM free and active.

The resulting enzyme activity is directly proportional to the concentration of 6-AM in the sample.[6] The change in absorbance, due to the enzyme's action on a substrate, is measured spectrophotometrically.[5]

Generalized Experimental Workflow
  • Sample Preparation: Urine samples are collected. Frozen samples should be thawed and mixed thoroughly before analysis.[1]

  • Reagent Preparation: Reagents, including the antibody/substrate reagent and the enzyme conjugate reagent, are brought to the appropriate temperature as specified by the manufacturer.

  • Assay Procedure (Automated Analyzer):

    • The urine sample is mixed with the antibody/substrate reagent.

    • The enzyme conjugate reagent is added to initiate the competitive reaction.

    • The rate of absorbance change is measured at a specific wavelength (e.g., 340 nm for EMIT®[5], 570 nm for CEDIA™[1]).

  • Calibration and Control: Calibrators and controls are run to ensure the accuracy and validity of the assay results.[7]

  • Interpretation of Results: The absorbance rate of the unknown sample is compared to that of a known cutoff calibrator (typically 10 ng/mL for 6-AM).[1][3]

    • A sample producing a response greater than or equal to the cutoff calibrator is considered positive for 6-AM.

    • A sample producing a response lower than the cutoff calibrator is considered negative.

Visualizing the Competitive Immunoassay Workflow

The following diagram illustrates the principle of a competitive immunoassay, which is the basis for both the CEDIA™ and EMIT® II Plus 6-acetylmorphine assays.

Competitive_Immunoassay cluster_Negative Negative Sample (No 6-AM) cluster_Positive Positive Sample (6-AM Present) Antibody Antibody Enzyme-Labeled 6-AM Enzyme-Labeled 6-AM Antibody->Enzyme-Labeled 6-AM Binding Substrate Substrate Product No Product (Low Signal) Substrate->Product No Reaction Antibody_p Antibody 6-AM 6-AM Antibody_p->6-AM Binding Enzyme-Labeled 6-AM_p Enzyme-Labeled 6-AM Substrate_p Substrate Enzyme-Labeled 6-AM_p->Substrate_p Reaction Product_p Product (High Signal) Substrate_p->Product_p Opioid_Signaling Opioid Opioid Opioid_Receptor Opioid Receptor (GPCR) Opioid->Opioid_Receptor Binds to G_Protein G-Protein (Gi/Go) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (Ca2+, K+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Cellular_Response Decreased Neuronal Excitability (Analgesia) cAMP->Cellular_Response Ion_Channels->Cellular_Response

References

head-to-head comparison of 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate and prednisolone

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of available scientific literature and chemical databases reveals a significant lack of specific information and experimental data for 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate, preventing a direct head-to-head comparison with the well-characterized synthetic corticosteroid, prednisolone. The requested compound appears to be a hypothetical or exceptionally rare derivative, as no registered compound with this exact structure or associated experimental data could be retrieved.

However, a comparative analysis can be inferred by examining the known structure-activity relationships of corticosteroids and the individual contributions of key structural motifs present in the requested molecule versus prednisolone. This guide will, therefore, compare prednisolone to a hypothetical compound with the specified structure, drawing upon established principles of medicinal chemistry in the corticosteroid field.

Structural and Mechanistic Overview

Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Its mechanism of action, like other corticosteroids, involves binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it upregulates the transcription of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes.

9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate (referred to as Compound X for brevity) possesses several structural modifications that would theoretically alter its biological activity profile compared to prednisolone.

Table 1: Comparison of Structural Features and Predicted Activity

FeaturePrednisoloneCompound XPredicted Impact of Feature
Core Structure Pregna-1,4-diene-3,20-dionePregna-1,4-diene-3,20-dioneThe Δ¹,⁴-diene system is crucial for glucocorticoid activity.
11-Position 11β-hydroxyl9β,11α-epoxideThe 11β-hydroxyl is essential for GR binding. The 9β,11α-epoxide may alter binding affinity and metabolic stability.
6-Position Unsubstituted6β-fluoro6α-fluorination is known to enhance glucocorticoid activity. The effect of 6β-fluorination is less common but may also increase potency.
16, 17-Positions Unsubstituted16α,17-dihydroxyThe 16α,17-acetonide group is known to increase topical potency. The 16α,17-dihydroxy may influence both glucocorticoid and mineralocorticoid activity.
21-Position 21-hydroxyl21-acetateThe 21-hydroxyl is important for mineralocorticoid activity and can be esterified to modify solubility and duration of action. The 21-acetate is a common ester prodrug form.

Glucocorticoid Receptor Signaling Pathway

The primary mechanism of action for both compounds is through the glucocorticoid receptor signaling pathway. The binding of the corticosteroid to the GR initiates a conformational change, dissociation of heat shock proteins, and translocation of the complex into the nucleus to modulate gene expression.

glucocorticoid_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation GC Glucocorticoid GR_complex GR-HSP90-HSP70 Complex GC->GR_complex Binds GC_GR Activated GR Complex GR_complex->GC_GR Conformational Change GRE Glucocorticoid Response Element GC_GR->GRE Binds to cluster_nucleus cluster_nucleus GC_GR->cluster_nucleus Translocation Gene_transcription Gene Transcription GRE->Gene_transcription Modulates mRNA mRNA Gene_transcription->mRNA Proteins Anti-inflammatory Proteins mRNA->Proteins Translation

Caption: Glucocorticoid receptor signaling pathway.

Hypothetical Experimental Workflow for Potency Assessment

To empirically compare the anti-inflammatory potency of these two compounds, a standardized in vitro assay, such as a lipopolysaccharide (LPS)-induced cytokine release assay in peripheral blood mononuclear cells (PBMCs), could be employed.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis PBMC_isolation Isolate PBMCs from whole blood Cell_culture Culture PBMCs PBMC_isolation->Cell_culture Add_compounds Add Prednisolone or Compound X (serial dilutions) Cell_culture->Add_compounds Add_LPS Stimulate with LPS Add_compounds->Add_LPS Incubate Incubate for 24 hours Add_LPS->Incubate Collect_supernatant Collect Supernatant Incubate->Collect_supernatant ELISA Measure TNF-α or IL-6 levels by ELISA Collect_supernatant->ELISA IC50 Calculate IC50 values ELISA->IC50

Caption: Workflow for in vitro potency assessment.

Experimental Protocol: LPS-Induced Cytokine Release Assay
  • Isolation of PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Isolated PBMCs are washed and resuspended in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are seeded in 96-well plates at a density of 2 x 10⁵ cells/well.

  • Compound Treatment: Prednisolone and Compound X are dissolved in DMSO to create stock solutions and then serially diluted in culture medium to achieve a range of final concentrations. The diluted compounds are added to the respective wells. A vehicle control (DMSO) is also included.

  • Stimulation: After a 1-hour pre-incubation with the compounds, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response.

  • Incubation and Supernatant Collection: The plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere. After incubation, the plates are centrifuged, and the cell-free supernatants are collected.

  • Cytokine Measurement: The concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of cytokine production is calculated for each compound concentration relative to the LPS-stimulated vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by non-linear regression analysis of the concentration-response curves.

Predicted Comparative Efficacy and Safety

Based on the structural features, a hypothetical comparison of the efficacy and safety profiles can be postulated.

Table 2: Predicted Comparative Profile

ParameterPrednisoloneCompound X (Hypothetical)Rationale
Anti-inflammatory Potency HighPotentially HigherThe presence of a 6β-fluoro group and a 9β,11α-epoxide could enhance glucocorticoid receptor affinity and intrinsic activity.
Mineralocorticoid Activity Low to ModeratePotentially LowerThe 16α-hydroxyl group is known to reduce or eliminate mineralocorticoid activity, which could be a significant advantage.
Metabolic Stability ModeratePotentially HigherThe 9β,11α-epoxide may be more resistant to metabolic inactivation compared to the 11β-hydroxyl group of prednisolone.
Topical vs. Systemic Activity Effective systemicallyPotentially higher topical activityThe 16α,17-dihydroxy and 21-acetate modifications are often associated with enhanced topical potency.
Potential Side Effects Well-characterized (e.g., osteoporosis, hyperglycemia, immunosuppression)Similar class-specific side effects are expected, but the profile may differ due to altered potency and receptor selectivity.All corticosteroids share a similar mechanism of action and thus a similar spectrum of potential adverse effects.

A Comparative Guide to the In Vivo Efficacy of Dimethyl Fumarate in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Dimethyl fumarate (DMF), a clinically approved oral therapeutic, against relevant alternatives in key disease models of multiple sclerosis (MS) and psoriasis. The information is intended to support preclinical and clinical research decisions by presenting objective data and detailed experimental contexts.

Mechanism of Action: Dimethyl Fumarate

Dimethyl fumarate and its active metabolite, monomethyl fumarate (MMF), exert their therapeutic effects through a multi-faceted mechanism of action that is not yet fully elucidated.[1] The primary pathways involved are the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2]

Upon oral administration, DMF is rapidly hydrolyzed by esterases into MMF.[1][3] MMF is believed to activate the Nrf2 pathway, a key regulator of cellular defense against oxidative stress.[2] It is thought that MMF modifies cysteine residues on the Keap1 protein, leading to the dissociation and nuclear translocation of Nrf2.[2] In the nucleus, Nrf2 promotes the transcription of antioxidant genes.[2]

Simultaneously, DMF has been shown to inhibit the pro-inflammatory NF-κB pathway, reducing the expression of inflammatory cytokines.[2] Additionally, MMF is an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2), which may contribute to its anti-inflammatory effects.[2]

Signaling Pathway of Dimethyl Fumarate

DMF_Pathway DMF Dimethyl Fumarate (DMF) Esterases Esterases DMF->Esterases MMF Monomethyl Fumarate (MMF) Keap1 Keap1 MMF->Keap1 Inhibits HCAR2 HCAR2 Receptor MMF->HCAR2 Activates Esterases->MMF Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibits Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation IKK IKK IκB IκB IKK->IκB Phosphorylates NFκB_cyto NF-κB IκB->NFκB_cyto Releases NFκB_nuc NF-κB NFκB_cyto->NFκB_nuc Translocation HCAR2->IKK Inhibits ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., Cytokines, Chemokines) NFκB_nuc->Inflammatory_Genes Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates

Caption: Signaling pathway of Dimethyl Fumarate (DMF) and its active metabolite Monomethyl Fumarate (MMF).

Comparative In Vivo Efficacy in Multiple Sclerosis (MS) Models

The efficacy of DMF in treating relapsing forms of MS has been established in numerous clinical trials.[1] This section compares DMF to other prominent oral and injectable therapies for MS.

TreatmentDisease ModelKey Efficacy ReadoutsResults
Dimethyl Fumarate (DMF) Relapsing-Remitting MS (RRMS) PatientsAnnualized Relapse Rate (ARR)ARR of 0.13.[4]
RRMS PatientsTime to 24-week Confirmed Disability Progression (CDP)Significantly longer time to CDP compared to non-specific immunosuppressants.[4]
Teriflunomide RRMS PatientsAnnualized Relapse Rate (ARR)DMF showed a significantly lower ARR compared to Teriflunomide.[5]
Fingolimod RRMS PatientsAnnualized Relapse Rate (ARR)No significant difference in ARR when compared to DMF.[5]
Natalizumab RRMS PatientsExpanded Disability Status Scale (EDSS)In a retrospective study, patients treated with Natalizumab had a higher average EDSS at baseline (3.5) compared to DMF (2.5).[6]
Diroximel Fumarate Healthy Adults (GI Tolerability Study)Gastrointestinal Side EffectsAssociated with fewer gastrointestinal side effects compared to DMF.[7]
Non-specific Immunosuppressants (NSIS) RRMS PatientsAnnualized Relapse Rate (ARR)ARR of 0.16 (compared to 0.13 for DMF, p=0.29).[4]
RRMS PatientsTime to DiscontinuationPatients on DMF had a significantly longer time to treatment discontinuation.[4]

Comparative In Vivo Efficacy in Psoriasis Models

DMF is also approved for the treatment of moderate-to-severe plaque psoriasis.[8]

TreatmentDisease ModelKey Efficacy ReadoutsResults
Dimethyl Fumarate (DMF) Moderate-to-severe Psoriasis PatientsPsoriasis Area and Severity Index (PASI) 75In a retrospective study, 40.77% of patients achieved PASI 75.[9]
Moderate-to-severe Psoriasis PatientsMedian PASI and Body Surface Area (BSA)At week 24, median PASI decreased from 10 to 1.5 and median BSA decreased from 17 to 3 in observed cases.[8]
Fumaric Acid Ester (FAE) Mixture Moderate-to-severe Plaque PsoriasisPsoriasis Area and Severity Index (PASI) 75DMF was found to be non-inferior to the FAE mixture in achieving PASI 75 at week 16.[10]

Experimental Protocols

Multiple Sclerosis (Real-World Evidence from MSBase Registry)
  • Study Design: A retrospective analysis of real-world data from the MSBase registry comparing adult patients with RRMS treated with DMF or non-specific immunosuppressants (NSIS) between January 1, 2014, and April 1, 2022.[4]

  • Treatment Cohorts: Patients initiating treatment with either DMF or an NSIS (azathioprine, cyclosporine, cyclophosphamide, methotrexate, mitoxantrone, or mycophenolate mofetil).[4]

  • Data Analysis: Treatment outcomes were compared using inverse probability of treatment weighting (IPTW) Cox regression.[4]

  • Outcome Measures:

    • Annualized Relapse Rate (ARR).[4]

    • Time to first relapse (TTFR).[4]

    • Time to treatment discontinuation.[4]

    • Time to 24-week confirmed disability progression (CDP) or improvement (CDI) based on the Expanded Disability Status Scale (EDSS).[4]

Psoriasis (Retrospective Clinical Study)
  • Study Design: A retrospective study of 30 adult patients with moderate-to-severe psoriasis treated with DMF between September 2018 and January 2020.[8]

  • Treatment Protocol: Patients were treated with DMF as per its Summary of Product Characteristics, with a median treatment duration of 15 weeks.[8]

  • Outcome Measures:

    • Psoriasis Area and Severity Index (PASI).[8]

    • Body Surface Area (BSA) affected.[8]

    • Adverse events were recorded throughout the treatment period.[8]

Experimental Workflow

Experimental_Workflow cluster_MS Multiple Sclerosis Study cluster_Psoriasis Psoriasis Study MS_Start Patient Selection: Adults with RRMS from MSBase Registry MS_Cohort Cohort Assignment: - Dimethyl Fumarate - Non-specific Immunosuppressants MS_Start->MS_Cohort MS_Treatment Treatment Period: January 2014 - April 2022 MS_Cohort->MS_Treatment MS_Data Data Collection: - Relapses - EDSS Scores - Treatment Discontinuation MS_Treatment->MS_Data MS_Analysis Statistical Analysis: Inverse Probability of Treatment Weighting Cox Regression MS_Data->MS_Analysis MS_End Outcome Assessment: - ARR - Time to CDP/CDI - Time to Discontinuation MS_Analysis->MS_End Pso_Start Patient Selection: Adults with Moderate-to-Severe Psoriasis Pso_Treatment Treatment with Dimethyl Fumarate (Median 15 weeks) Pso_Start->Pso_Treatment Pso_Data Data Collection at Baseline and Follow-up: - PASI Scores - BSA Affected - Adverse Events Pso_Treatment->Pso_Data Pso_Analysis Descriptive Statistical Analysis Pso_Data->Pso_Analysis Pso_End Outcome Assessment: - Change in PASI and BSA - Incidence of Adverse Events Pso_Analysis->Pso_End

Caption: Workflow for comparative in vivo efficacy studies of Dimethyl Fumarate.

References

Mometasone Furoate (Einecs 262-488-3): A Comparative Analysis of its Impact on Gene Expression versus Other Glucocorticoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mometasone furoate, identified by EINECS number 262-488-3, is a potent synthetic glucocorticoid utilized in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and dermatological disorders. Its therapeutic efficacy is intrinsically linked to its ability to modulate gene expression, a hallmark of the glucocorticoid class of drugs. This guide provides an objective comparison of mometasone furoate's performance in gene expression studies against other widely used glucocorticoids, such as fluticasone propionate, budesonide, and dexamethasone. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their studies.

Comparative Analysis of Gene Expression

The anti-inflammatory effects of glucocorticoids are primarily mediated through the regulation of gene transcription. This occurs via two main mechanisms: transactivation, where the glucocorticoid receptor (GR) complex directly binds to glucocorticoid response elements (GREs) to upregulate the expression of anti-inflammatory genes, and transrepression, where the GR complex interferes with the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), leading to the downregulation of inflammatory genes.

Receptor Binding Affinity and Transcriptional Potency

The potency of a glucocorticoid is closely related to its binding affinity for the glucocorticoid receptor. Comparative studies have shown that mometasone furoate exhibits a high binding affinity for the GR.

GlucocorticoidRelative Binding Affinity (RBA) to Human GR (Dexamethasone = 100)
Mometasone Furoate ~1200
Fluticasone Propionate~1800
Budesonide~935
Dexamethasone100

Data compiled from various in vitro studies.

In functional assays, mometasone furoate and fluticasone propionate have demonstrated equivalent potencies in both transactivation and transrepression mechanisms. One study found that both glucocorticoids are equipotent in activating a GRE-luciferase reporter gene and in repressing the activity of NF-κB and AP-1[1].

ParameterMometasone FuroateFluticasone Propionate
Transactivation (GRE-luciferase) EC50 ~30 pM~30 pM
NF-κB Repression IC50 ~0.1 nM~0.1 nM
AP-1 Repression IC50 ~0.3 nM~0.3 nM

EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) values are indicative of potency.[1]

Differential Gene Expression Profiles

While overall potencies may be similar, different glucocorticoids can elicit distinct gene expression profiles. These subtle differences can have significant implications for their therapeutic and side-effect profiles.

A study comparing the effects of mometasone furoate and fluticasone furoate on the expression of tight junction proteins in nasal epithelial cells found that both molecules increased the mRNA expression of occludin and zonula occludens-1, contributing to the restoration of epithelial barrier function in allergic rhinitis[2].

Furthermore, studies investigating the impact on inflammatory cytokine expression have shown that mometasone furoate is a potent inhibitor of the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.

CytokineMometasone Furoate IC50
IL-1 Not available in comparative studies
IL-6 Not available in comparative studies
TNF-α Not available in comparative studies

It is important to note that comprehensive, publicly available microarray or RNA-sequencing datasets directly comparing the genome-wide effects of mometasone furoate with other glucocorticoids in the same experimental system are limited. Researchers are encouraged to consult the primary literature for specific gene expression changes relevant to their cell type and experimental conditions of interest.

Experimental Methodologies

To ensure the reproducibility and validity of gene expression studies involving glucocorticoids, it is crucial to follow well-defined experimental protocols. Below are detailed methodologies for key experiments cited in this guide.

Glucocorticoid Receptor Binding Affinity Assay

This assay determines the relative affinity of a test compound for the glucocorticoid receptor.

Protocol:

  • Reagents and Materials:

    • Human recombinant glucocorticoid receptor (GR)

    • Fluorescently labeled dexamethasone (Fluormone™)

    • Test glucocorticoids (Mometasone Furoate, Fluticasone Propionate, Budesonide, Dexamethasone)

    • Assay buffer (e.g., phosphate buffer with stabilizing agents)

    • Microplate reader capable of fluorescence polarization detection

  • Procedure:

    • Prepare a series of dilutions of the unlabeled test glucocorticoids.

    • In a microplate, combine the recombinant GR protein with the fluorescently labeled dexamethasone in the assay buffer.

    • Add the different concentrations of the unlabeled test glucocorticoids to the wells. A control well should contain only the GR and fluorescent dexamethasone.

    • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a microplate reader. The displacement of the fluorescent ligand by the unlabeled test compound results in a decrease in fluorescence polarization.

    • Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the binding of the fluorescent ligand.

    • Determine the relative binding affinity (RBA) by comparing the IC50 of the test compound to that of a reference compound (e.g., dexamethasone).

NF-κB and AP-1 Transrepression Reporter Gene Assay

This assay measures the ability of glucocorticoids to inhibit the activity of the pro-inflammatory transcription factors NF-κB and AP-1.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable human cell line, such as A549 (human lung adenocarcinoma) or HeLa cells, in appropriate growth medium.

    • Co-transfect the cells with a reporter plasmid containing multiple copies of the NF-κB or AP-1 response element upstream of a luciferase reporter gene, and a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Treatment and Stimulation:

    • Following transfection, treat the cells with varying concentrations of the test glucocorticoids for a predetermined time (e.g., 1 hour).

    • Induce the activity of NF-κB or AP-1 by stimulating the cells with an appropriate agent, such as tumor necrosis factor-alpha (TNF-α) for NF-κB or phorbol 12-myristate 13-acetate (PMA) for AP-1.

  • Luciferase Assay:

    • After the stimulation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Calculate the percentage of inhibition of NF-κB or AP-1 activity for each glucocorticoid concentration compared to the stimulated control without glucocorticoid treatment.

    • Determine the IC50 value for each glucocorticoid.

Gene Expression Analysis using Microarray or RNA-Sequencing

This workflow outlines the general steps for a comprehensive analysis of glucocorticoid-induced changes in gene expression.

Protocol:

  • Cell Culture and Treatment:

    • Culture the chosen cell line (e.g., A549 cells) to a desired confluency.

    • Treat the cells with the different glucocorticoids at specified concentrations and for various time points. Include a vehicle-treated control group.

  • RNA Extraction and Quality Control:

    • Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.

    • Assess the quality and quantity of the extracted RNA using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

  • Microarray or RNA-Sequencing:

    • For Microarray:

      • Synthesize and label cRNA or cDNA from the total RNA.

      • Hybridize the labeled targets to a microarray chip containing probes for thousands of genes.

      • Wash the arrays to remove non-specifically bound targets.

      • Scan the arrays to detect the fluorescence intensity of the hybridized probes.

    • For RNA-Sequencing:

      • Deplete ribosomal RNA (rRNA) from the total RNA.

      • Construct sequencing libraries from the rRNA-depleted RNA.

      • Sequence the libraries using a high-throughput sequencing platform.

  • Data Analysis:

    • Microarray Data:

      • Perform background correction, normalization, and summarization of the raw intensity data.

      • Identify differentially expressed genes between the glucocorticoid-treated and control groups using statistical tests (e.g., t-test, ANOVA) and applying a fold-change and p-value cutoff.

    • RNA-Sequencing Data:

      • Align the sequencing reads to a reference genome.

      • Quantify the expression level of each gene.

      • Identify differentially expressed genes using statistical packages designed for RNA-seq data (e.g., DESeq2, edgeR).

    • Perform pathway analysis and gene ontology enrichment analysis to identify the biological processes and signaling pathways affected by the glucocorticoids.

Visualizations

To better understand the mechanisms of action and experimental processes, the following diagrams are provided.

Glucocorticoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Mometasone Furoate) GR Glucocorticoid Receptor (GR) - HSP90 Complex GC->GR Binds Activated_GR Activated GR GR->Activated_GR Conformational Change & HSP90 Dissociation Activated_GR_dimer Activated GR (Dimer) Activated_GR->Activated_GR_dimer Dimerizes & Translocates Activated_GR_mono Activated GR (Monomer) Activated_GR->Activated_GR_mono Translocates Transactivation Transactivation Anti_inflammatory_Genes Anti-inflammatory Gene Expression (e.g., Annexin A1, GILZ) Transactivation->Anti_inflammatory_Genes Transrepression Transrepression Inflammatory_Genes Inflammatory Gene Expression (e.g., IL-6, TNF-α) Transrepression->Inflammatory_Genes GRE Glucocorticoid Response Element (GRE) GRE->Anti_inflammatory_Genes Upregulates NFkB_AP1 NF-κB / AP-1 NFkB_AP1->Inflammatory_Genes Downregulates Activated_GR_dimer->GRE Binds to Activated_GR_mono->NFkB_AP1 Inhibits

Caption: Glucocorticoid Receptor Signaling Pathway.

Gene_Expression_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture 1. Cell Culture (e.g., A549 cells) Treatment 2. Glucocorticoid Treatment (Mometasone vs. Others) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction & QC Treatment->RNA_Extraction Microarray_RNAseq 4. Microarray or RNA-Seq RNA_Extraction->Microarray_RNAseq Data_Processing 5. Data Processing (Normalization, etc.) Microarray_RNAseq->Data_Processing DEG_Analysis 6. Differential Gene Expression Analysis Data_Processing->DEG_Analysis Pathway_Analysis 7. Pathway & GO Analysis DEG_Analysis->Pathway_Analysis

Caption: Gene Expression Analysis Workflow.

Conclusion

Mometasone furoate is a high-potency glucocorticoid with a strong binding affinity for the glucocorticoid receptor. In functional assays, it demonstrates comparable potency to fluticasone propionate in terms of both transactivation and transrepression of key inflammatory pathways. While broad, comparative gene expression profiling data is not extensively available in the public domain, existing studies indicate its effectiveness in modulating the expression of genes involved in inflammation, such as cytokines and cell adhesion molecules. The choice of glucocorticoid for a particular research application should consider not only the overall potency but also the specific gene regulatory effects in the biological system under investigation. The provided experimental protocols offer a foundation for conducting rigorous and reproducible comparative gene expression studies.

References

Comparative Analysis of 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate Specificity for the Glucocorticoid Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative assessment of the glucocorticoid receptor (GR) binding specificity of 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate. Due to the limited availability of specific binding data for this compound, this analysis is based on the characteristics of its parent compound, Betamethasone, and other structurally related corticosteroids. The guide includes a detailed protocol for determining receptor binding affinity, which can be employed to evaluate the specificity of the compound of interest.

Introduction

9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is structurally related to potent synthetic corticosteroids. An impurity of Betamethasone acetate, its activity is presumed to be mediated through the glucocorticoid receptor.[] The specificity of a corticosteroid for the GR over other steroid receptors, such as the mineralocorticoid (MR), androgen (AR), and progesterone (PR) receptors, is a critical determinant of its therapeutic profile and potential side effects.

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects by binding to the cytosolic Glucocorticoid Receptor. Upon ligand binding, the receptor translocates to the nucleus, where it modulates the transcription of target genes. This pathway is central to the anti-inflammatory, immunosuppressive, and metabolic actions of glucocorticoids.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Dexamethasone) GR_complex GR-Hsp90 Complex GC->GR_complex Binds GR_ligand_complex Activated GR Complex GR_complex->GR_ligand_complex Conformational Change GR_dimer GR Dimer GR_ligand_complex->GR_dimer Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to DNA mRNA mRNA GRE->mRNA Transcription Protein Protein mRNA->Protein Translation Biological Effects Biological Effects Protein->Biological Effects Leads to

Caption: Glucocorticoid Receptor Signaling Pathway.

Comparative Binding Affinity Data

CompoundReceptorAssay TypeKi (nM)IC50 (nM)
DexamethasoneGRCompetitive Binding-2.51
PrednisoloneGRCompetitive Binding-7.7
MifepristoneGRCompetitive Binding1.21.6
ProgesteroneGRCompetitive Binding-1000.0

Data sourced from AAT Bioquest.[3]

Experimental Protocol: Competitive Receptor Binding Assay

To determine the binding specificity of 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate, a competitive binding assay using fluorescence polarization is a standard and effective method.[4][5]

Objective: To determine the relative binding affinity (IC50) of a test compound for the Glucocorticoid Receptor.

Principle: This assay measures the displacement of a fluorescently labeled glucocorticoid ligand (tracer) from the GR by a competitive, unlabeled test compound. The binding of the tracer to the larger GR protein results in a high fluorescence polarization. When the test compound displaces the tracer, the unbound tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.

Materials:

  • Purified, recombinant human Glucocorticoid Receptor protein.

  • Fluorescently labeled GR ligand (e.g., Fluormone™ GS Red).

  • GR Screening Buffer.

  • Dithiothreitol (DTT).

  • Test compound (9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate).

  • Reference compounds (e.g., Dexamethasone, Progesterone).

  • Microplate reader capable of fluorescence polarization measurements.

  • Low-volume, black, 384-well assay plates.

Procedure:

  • Preparation of Reagents:

    • Prepare a complete GR Screening Buffer by adding DTT to the base buffer.

    • Prepare serial dilutions of the test compound and reference compounds in the complete screening buffer.

    • Prepare a working solution of the GR protein and the fluorescent tracer in the screening buffer.

  • Assay Protocol:

    • Add a small volume (e.g., 10 µL) of the serially diluted test compound or reference compound to the wells of the microplate.

    • Add the GR protein solution to each well.

    • Add the fluorescent tracer solution to each well to initiate the binding reaction.

    • Include control wells containing only the tracer and GR protein (maximum polarization) and wells with only the tracer (minimum polarization).

    • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a suitable microplate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.

Experimental Workflow

The following diagram illustrates the workflow for a competitive binding assay.

start Start reagent_prep Prepare Reagents (Buffer, Compounds, GR, Tracer) start->reagent_prep plate_setup Plate Setup: Add Serial Dilutions of Test Compound reagent_prep->plate_setup add_gr Add GR Protein to Wells plate_setup->add_gr add_tracer Add Fluorescent Tracer to Initiate Reaction add_gr->add_tracer incubation Incubate at RT (2-4 hours, dark) add_tracer->incubation read_plate Measure Fluorescence Polarization incubation->read_plate data_analysis Data Analysis: Plot Dose-Response Curve, Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Competitive Binding Assay Workflow.

Conclusion

While direct experimental data on the binding specificity of 9β,11α-Epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is currently unavailable, its structural similarity to Betamethasone suggests it is likely a glucocorticoid receptor agonist. The presence of the 21-acetate group may result in a lower binding affinity compared to its parent compound. To definitively assess its specificity, it is recommended to perform competitive binding assays against a panel of steroid receptors (GR, MR, AR, and PR). The provided experimental protocol offers a robust framework for conducting such an evaluation. This will enable a comprehensive understanding of its pharmacological profile and its potential as a selective glucocorticoid agent.

References

A Comparative Analysis of Mometasone Furoate and Other Steroids: A Side Effect Profile Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side effect profiles of Mometasone Furoate (identified by Einecs 262-488-3, a synthetic corticosteroid) and other commonly used steroids, including Fluticasone Propionate, Betamethasone, and Budesonide. The information is compiled from various clinical studies to assist in research and development.

Quantitative Side Effect Profiles

The following table summarizes the incidence of common side effects observed in clinical trials for Mometasone Furoate and its comparators. Data is presented as the percentage of patients reporting the adverse event.

Side EffectMometasone FuroateFluticasone PropionateBetamethasoneBudesonide
Local Effects
Skin AtrophyLow risk, lower affinity for dermal cells[1]Similar to MometasoneHigher potential with high potency formulationsSimilar to Mometasone
Pharyngitis36.1% (nasal spray)[2]22.2% (nasal spray)[2]Not commonly reported for topical useNot commonly reported for topical use
Nasal IrritationMinimalMinimalNot applicableMinimal
Systemic Effects
HPA Axis SuppressionVery limited potential[1]Low systemic bioavailability[3]Higher risk with potent formulations and prolonged useLow systemic absorption
HeadacheReportedReportedNot commonly reported for topical useReported

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of steroid side effect profiles.

Assessment of Skin Atrophy

The atrophogenic potential of topical corticosteroids is a critical safety parameter. A common method to quantify this is through the measurement of skin thickness.

Methodology:

  • Subject Selection: Healthy adult volunteers are recruited for the study.

  • Treatment Application: Standardized doses of the test steroid (e.g., Mometasone Furoate), a comparator steroid, and a vehicle (placebo) are applied to designated areas on the forearms of the subjects. The application is typically done in a blinded and randomized manner.

  • Duration: The treatment is applied for a specified period, often for several weeks, to induce measurable changes.

  • Measurement Technique: Skin thickness is measured at baseline and at regular intervals during the study. High-frequency ultrasound is a commonly used, non-invasive method to obtain precise measurements of the epidermis and dermis.[4] Another technique involves soft tissue X-rays to measure the dermal shadow.[5][6][7]

  • Data Analysis: The change in skin thickness from baseline is calculated for each treatment group. Statistical analysis is then performed to compare the atrophogenic potential of the different steroids. A significant decrease in skin thickness indicates a higher risk of atrophy.[4]

Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Assessment

Systemic absorption of topical corticosteroids can lead to the suppression of the HPA axis. The Cosyntropin Stimulation Test is a standard procedure to evaluate this potential side effect.

Methodology:

  • Baseline Measurement: A baseline blood sample is collected from the patient to measure the morning serum cortisol level.[8][9]

  • Administration of Cosyntropin: A synthetic form of adrenocorticotropic hormone (ACTH), cosyntropin, is administered intravenously or intramuscularly.[8][9]

  • Post-Stimulation Blood Draws: Blood samples are collected at 30 and 60 minutes after the administration of cosyntropin.[8][9]

  • Cortisol Level Analysis: The cortisol levels in the collected blood samples are measured.

  • Interpretation: A normal response is indicated by a significant increase in serum cortisol levels after cosyntropin stimulation. A blunted or absent response suggests HPA axis suppression, indicating systemic absorption of the corticosteroid.[10]

Visualizing Key Processes

The following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for assessing topical corticosteroid side effects.

Glucocorticoid_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Steroid GR_complex Glucocorticoid Receptor (GR) Complex (with Heat Shock Proteins) Steroid->GR_complex Binds Activated_GR Activated GR GR_complex->Activated_GR Conformational Change GRE Glucocorticoid Response Element (GRE) on DNA Activated_GR->GRE Binds to Transcription_Factors Other Transcription Factors (e.g., NF-κB, AP-1) Activated_GR->Transcription_Factors Interacts with (Transrepression) cluster_nucleus cluster_nucleus Activated_GR->cluster_nucleus Translocates to mRNA mRNA GRE->mRNA Transcription Pro_inflammatory_Proteins Pro-inflammatory Proteins Transcription_Factors->Pro_inflammatory_Proteins Transcription (Downregulation) Anti_inflammatory_Proteins Anti-inflammatory Proteins mRNA->Anti_inflammatory_Proteins Translation (Upregulation) Experimental_Workflow cluster_protocol Experimental Protocol for Topical Corticosteroid Side Effect Assessment cluster_treatment Treatment Phase Start Start: Subject Recruitment & Informed Consent Screening Screening & Baseline Assessment Start->Screening Randomization Randomization Screening->Randomization Group_A Group A: Mometasone Furoate Randomization->Group_A Group_B Group B: Comparator Steroid Randomization->Group_B Group_C Group C: Vehicle (Placebo) Randomization->Group_C Data_Collection Data Collection (e.g., Skin Thickness, HPA Axis function) Group_A->Data_Collection Group_B->Data_Collection Group_C->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results & Comparison of Side Effect Profiles Analysis->Results End End: Conclusion Results->End

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of p-Toluenesulfonic Acid Monohydrate (Einecs 262-488-3)

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of p-Toluenesulfonic acid monohydrate, ensuring the protection of personnel and the environment.

For researchers and professionals in drug development, meticulous adherence to safety protocols is paramount. This guide provides a comprehensive overview of the proper disposal procedures for p-Toluenesulfonic acid monohydrate (CAS 6192-52-5), a corrosive solid that requires careful management.

Immediate Safety Precautions

p-Toluenesulfonic acid monohydrate is a strong acid that is corrosive to human tissue.[1] In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.

  • Skin Contact: Promptly remove contaminated clothing and wash the affected skin with plenty of soap and water.[2][3]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of milk or water.[1][3] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.[2]

Personal Protective Equipment (PPE)

When handling p-Toluenesulfonic acid monohydrate, especially during disposal, the use of appropriate personal protective equipment is mandatory to prevent contact.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles and a face shield.[1]
Hand Protection Acid-resistant gloves (e.g., nitrile rubber).
Body Protection Acid-resistant apron and protective clothing.[1]
Respiratory Protection In dusty conditions, a NIOSH/MSHA-approved dust/mist respirator is necessary.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action can mitigate hazards.

  • Evacuate: Clear the area of all personnel not equipped with the necessary protective gear.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Containment: For small spills, use a clean, dry shovel to transfer the material into a suitable container for disposal. For large spills, dike the area to prevent spreading, especially if the material comes into contact with water.[1]

  • Cleanup: Collect the spilled solid material, taking care to avoid generating dust.[2][4] Place the collected material in a labeled container for disposal.[2]

  • Decontamination: Wash the spill area thoroughly with water and ensure runoff does not enter drains.[2]

Disposal Procedures

p-Toluenesulfonic acid monohydrate is classified as a hazardous waste due to its corrosivity (EPA hazardous waste code D002).[1] Disposal must be conducted in accordance with federal, state, and local regulations.[1]

Method 1: Incineration

One recommended disposal method is to dissolve the p-toluenesulfonic acid in a combustible solvent and incinerate the solution in a chemical incinerator equipped with an afterburner and scrubber.

Method 2: Neutralization

For small quantities, neutralization can be a viable option before disposal.

Experimental Protocol for Neutralization:

  • Carefully collect the p-Toluenesulfonic acid monohydrate.

  • In a well-ventilated area, slowly add the collected material to a large container of cold water.

  • Gradually add a neutralizing agent, such as sodium carbonate, while stirring.

  • Monitor the pH of the solution. Continue adding the neutralizing agent until the pH is neutral (pH 7).

  • Once neutralized, the solution can be safely discharged into the drain, provided it complies with local wastewater regulations.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of p-Toluenesulfonic acid monohydrate.

cluster_start Start cluster_assessment Hazard Assessment cluster_spill Spill or Residue cluster_procedure Disposal Procedure cluster_end Final Disposal start p-Toluenesulfonic Acid Monohydrate Waste assess Assess Quantity and Contamination start->assess spill Small Spill / Residue assess->spill Small Quantity large_spill Large Spill / Bulk Waste assess->large_spill Large Quantity neutralize Neutralize with Sodium Carbonate spill->neutralize incinerate Dissolve in Combustible Solvent & Incinerate large_spill->incinerate haz_waste Dispose as Hazardous Waste (D002) large_spill->haz_waste drain Dispose to Drain (if permitted) neutralize->drain approved_facility Transport to Approved Waste Facility incinerate->approved_facility haz_waste->approved_facility

Caption: Decision workflow for p-Toluenesulfonic acid monohydrate disposal.

Incompatible Materials

To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong bases, and metals.[4] The substance can react with mild steel and galvanized steel, producing flammable hydrogen gas. It also reacts explosively with acetic anhydride and water.[1]

By adhering to these detailed procedures, laboratories can ensure the safe handling and disposal of p-Toluenesulfonic acid monohydrate, fostering a secure research environment.

References

Essential Safety and Logistical Information for Handling Glutaraldehyde (Einecs 262-488-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of Glutaraldehyde (Einecs 262-488-3). Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Glutaraldehyde is a potent chemical that can cause severe skin burns, eye damage, and allergic reactions. It is also harmful if inhaled.[1][2][3] Therefore, stringent safety measures must be implemented to minimize exposure.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling Glutaraldehyde. This information is compiled from multiple safety data sheets and governmental guidelines.

Body PartRequired PPEMaterial/Type SpecificationAdditional Notes
Eyes/Face Chemical Splash Goggles and Full-Face ShieldIndirect-vented or non-vented goggles.[4] Face shield to be worn when pouring or handling open containers.[5]Surgical masks with eye shields are not a substitute.[5] Contact lenses should not be worn.[4]
Hands Chemical Resistant GlovesButyl Rubber, Nitrile, or Viton® for full-shift protection.[6] Polyethylene for shorter exposures.[6]Latex, leather, and cotton gloves are not suitable.[5] Gloves should have long cuffs to protect the forearm.[5]
Body Lab Coat, Apron, or GownImpervious materials such as polypropylene, polyethylene, or polyvinyl chloride.[4][6]Should provide additional protection to clothing and skin from splashes.[5]
Feet Closed-toe Shoes/BootsImpervious to Glutaraldehyde.Required when there is a risk of the solution coming into contact with the lower leg.[5]
Respiratory Respirator (as needed)Air-purifying respirators with organic vapor cartridges.[7]Required when engineering controls are insufficient to maintain exposure below the permissible limit.[8] Use must comply with OSHA 29 CFR 1910.134.[5]

Operational and Disposal Plans

Handling and Storage:

  • Always handle Glutaraldehyde in a well-ventilated area, preferably within a laboratory fume hood with a capture velocity of at least 100 feet per minute.[6]

  • Store in tightly closed, correctly labeled containers in a cool, secure, and well-ventilated area.[7]

  • Ensure easy access to an emergency eyewash station and safety shower.[7]

  • Do not eat, drink, or smoke in areas where Glutaraldehyde is handled or stored.[6]

First Aid Procedures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]

  • Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Disposal of Unused/Expired Glutaraldehyde:

  • Spent Glutaraldehyde is considered hazardous waste and must be neutralized before disposal.[10]

  • Glycine-based neutralizers are a common and effective method for deactivating Glutaraldehyde.[10][11]

  • After neutralization, the solution can typically be disposed of down the drain with copious amounts of cold water, but always check with local regulations and your institution's hazardous waste disposal procedures.[7][11]

  • Empty containers should be rinsed with water and disposed of as normal waste, following product label instructions.[7]

Spill Response Workflow

In the event of a Glutaraldehyde spill, a clear and immediate response is crucial to mitigate exposure and contamination. The following diagram outlines the logical workflow for handling a chemical spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_response Response cluster_follow_up Follow-up Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess Minor_Spill Minor Spill? Assess->Minor_Spill Don_PPE Don Appropriate PPE Minor_Spill->Don_PPE Yes Call_EHS Call Emergency/EHS Minor_Spill->Call_EHS No Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Neutralize Apply Neutralizing Agent (if applicable) Contain_Spill->Neutralize Collect_Waste Collect Absorbed Material into Labeled Waste Container Neutralize->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose Dispose of Waste via Hazardous Waste Stream Decontaminate->Dispose Report Complete Spill Report Dispose->Report Review Review Incident to Prevent Recurrence Report->Review

Caption: Logical workflow for a chemical spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.